Aminooxy-PEG3-C2-thiol
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
O-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO4S/c9-13-6-5-11-2-1-10-3-4-12-7-8-14/h14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTKPSRJLDTYOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCON)OCCOCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Aminooxy-PEG3-C2-thiol: A Heterobifunctional Crosslinker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminooxy-PEG3-C2-thiol is a heterobifunctional crosslinking reagent that is gaining prominence in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal aminooxy group and a thiol group connected by a flexible polyethylene glycol (PEG) spacer, enables the sequential and orthogonal ligation of two distinct molecular entities. This guide provides a comprehensive overview of the chemical properties, reaction mechanisms, and applications of this compound, with a focus on its utility in the synthesis of complex biomolecular conjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Detailed experimental protocols and quantitative data are presented to facilitate its practical implementation in the laboratory.
Introduction
Bioconjugation, the covalent joining of two or more molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical sciences.[1] The development of heterobifunctional crosslinkers with distinct reactive groups has been instrumental in advancing this field, allowing for the precise and controlled assembly of complex molecular architectures. This compound has emerged as a versatile tool in this context, offering two orthogonal reactive handles for chemoselective ligations.
The aminooxy group reacts specifically with aldehydes and ketones to form stable oxime bonds, a reaction known for its high chemoselectivity and favorable kinetics under mild, aqueous conditions.[2][3] The thiol group, on the other hand, readily participates in Michael addition reactions with maleimides or forms stable linkages with various metal surfaces.[4] The polyethylene glycol (PEG) linker enhances the aqueous solubility of the molecule and the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of the final product.[5]
Chemical Properties and Specifications
This compound, also known as Aminooxy-PEG3-thiol, is commercially available, often as a hydrochloride salt.[6] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C8H19NO4S | [6] |
| Molecular Weight | 225.3 g/mol | [6] |
| CAS Number | 1200365-63-4 | [6] |
| Appearance | Varies (often a solid or semi-solid) | N/A |
| Solubility | Soluble in aqueous solutions and common organic solvents like DMSO and DMF. | [7] |
Core Applications
The unique bifunctional nature of this compound makes it a valuable reagent in several advanced applications:
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[8][9] this compound serves as a versatile PEG-based linker for the synthesis of PROTACs.[4][8] One end of the linker can be conjugated to a ligand for the target protein, while the other end is attached to a ligand for an E3 ligase, effectively bridging the two entities. The PEG component of the linker can enhance the solubility and cell permeability of the PROTAC molecule.[5]
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug.[6][10] this compound can be employed in the synthesis of ADCs. For instance, the aminooxy group can be used to conjugate the linker to an aldehyde-functionalized cytotoxic payload, while the thiol group can react with a maleimide-functionalized antibody, or vice versa. This allows for the precise attachment of the drug to the antibody.
Bioconjugation and Surface Modification
The orthogonal reactivity of the aminooxy and thiol groups allows for the sequential conjugation of different molecules, such as peptides, oligonucleotides, and fluorescent dyes.[11] The thiol group can also be used to anchor the linker and its conjugates to gold surfaces and other metal nanoparticles.[7]
Experimental Protocols
The successful use of this compound in bioconjugation relies on carefully controlled reaction conditions to ensure the chemoselective and efficient formation of the desired linkages. Below are detailed protocols for the two key ligation reactions.
Oxime Ligation (Aminooxy-Aldehyde/Ketone Coupling)
This reaction forms a stable oxime bond between the aminooxy group of the linker and a carbonyl group on the target molecule.[12]
Materials:
-
Molecule containing an aldehyde or ketone group (Molecule A)
-
This compound
-
Reaction Buffer: 0.1 M sodium acetate, 1.5 M NaCl, pH 5.5[12]
-
Aniline (optional, as a catalyst)[2]
-
Anhydrous DMSO or DMF (for dissolving reagents if necessary)
-
Purification system (e.g., Sephadex G-25 column or ultrafiltration vials)[12]
Procedure:
-
Preparation of Reactants:
-
Dissolve Molecule A in the Reaction Buffer to a final concentration of 20-100 µM.[12]
-
Prepare a stock solution of this compound (e.g., 10 mM) in water, DMSO, or DMF.
-
-
Ligation Reaction:
-
Purification:
-
Purify the resulting conjugate (Molecule A-oxime-PEG3-C2-thiol) from excess reagents using a desalting column (e.g., Sephadex G-25) or by ultrafiltration.[12]
-
Thiol-Maleimide Ligation
This reaction forms a stable thioether bond between the thiol group of the linker-conjugate and a maleimide-functionalized molecule.[4]
Materials:
-
Molecule A-oxime-PEG3-C2-thiol (from the previous step)
-
Maleimide-functionalized molecule (Molecule B)
-
Reaction Buffer: pH 7.0-7.5 buffer (e.g., PBS, Tris, or HEPES). Avoid buffers containing thiols.
-
TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing any disulfide bonds)
-
Anhydrous DMSO or DMF (for dissolving reagents if necessary)
-
Purification system (e.g., Sephadex G-25 column or ultrafiltration vials)[4]
Procedure:
-
Preparation of Reactants:
-
Dissolve the purified Molecule A-oxime-PEG3-C2-thiol in the Reaction Buffer.
-
Prepare a stock solution of the maleimide-functionalized Molecule B (e.g., 10 mM) in anhydrous DMSO or DMF.
-
-
Ligation Reaction:
-
To the solution of Molecule A-oxime-PEG3-C2-thiol, add the stock solution of Molecule B to achieve a 10-20 fold molar excess of the maleimide.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C. To prevent the oxidation and dimerization of the thiol, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
-
-
Purification:
-
Purify the final conjugate (Molecule A-oxime-PEG3-C2-thioether-Molecule B) from unreacted reagents using a desalting column or by ultrafiltration.[4]
-
Quantitative Data and Stability
The stability of the formed linkages is a critical factor in the performance of the final bioconjugate.
| Linkage Type | Stability Characteristics | Half-life (t1/2) | Reference(s) |
| Oxime | Generally stable under physiological conditions (pH 7.4). More stable than hydrazones. | Can be on the order of days to months depending on the specific structure and conditions. | [10] |
| Thioether (from Thiol-Maleimide) | Highly stable under physiological conditions. | Very long, generally considered a permanent linkage. | [4] |
Visualizing Workflows with Graphviz
The following diagrams illustrate the logical flow of bioconjugation and PROTAC synthesis using this compound.
Caption: Sequential bioconjugation using this compound.
Caption: Synthesis of a PROTAC using this compound.
Conclusion
This compound is a powerful and versatile heterobifunctional crosslinker that enables the precise and efficient synthesis of complex bioconjugates. Its orthogonal reactive groups, coupled with the beneficial properties of the PEG spacer, make it an invaluable tool for researchers and drug development professionals. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, scientists can effectively leverage this reagent to advance their research in targeted therapeutics, diagnostics, and fundamental biological studies.
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. biotium.com [biotium.com]
- 4. researchgate.net [researchgate.net]
- 5. Antibody Drug Conjugates | BroadPharm [broadpharm.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Advancing Nitrile-Aminothiol Strategy for Dual and Sequential Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biotium.com [biotium.com]
- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
An In-depth Technical Guide to Aminooxy-PEG3-C2-thiol: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminooxy-PEG3-C2-thiol is a heterobifunctional crosslinker integral to the fields of bioconjugation and drug development. Its unique architecture, featuring a terminal aminooxy group and a thiol group connected by a flexible polyethylene glycol (PEG) spacer, offers researchers a versatile tool for covalently linking molecules of interest. This guide provides a comprehensive overview of its structure, physicochemical properties, and key applications, with a focus on its role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and Physicochemical Properties
This compound possesses a well-defined structure that dictates its reactivity and utility. The aminooxy functionality readily reacts with aldehydes and ketones to form stable oxime linkages, while the thiol group provides a reactive handle for conjugation to maleimides or for attachment to gold surfaces. The hydrophilic PEG3 spacer enhances solubility and can reduce steric hindrance during conjugation reactions.
Chemical Structure
IUPAC Name: 2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethane-1-thiol SMILES: NOCCOCCOCCOCCS CAS Number: 1200365-63-4[1][2][3]
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C8H19NO4S | [1][2] |
| Molecular Weight | 225.31 g/mol | [3] |
| Appearance | White to off-white solid | |
| Purity | Typically >95% (refer to supplier CoA) | |
| Solubility | Soluble in DMSO | [4] |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. |
Applications in Bioconjugation
The bifunctional nature of this compound makes it a valuable reagent in various bioconjugation strategies, most notably in the construction of complex therapeutic modalities like ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs)
In ADC development, linkers play a critical role in connecting a potent cytotoxic payload to a monoclonal antibody (mAb) that targets a specific tumor antigen. This compound can be utilized in a sequential conjugation strategy. For instance, the thiol group can be reacted with a maleimide-functionalized payload, and the aminooxy group can then be conjugated to an aldehyde group introduced onto the antibody, often through enzymatic or chemical modification of the glycan structures.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound can serve as the flexible linker connecting the target protein-binding ligand and the E3 ligase-binding ligand. The choice of attachment points on the two ligands will determine which functional group of the linker is used for each conjugation.
Experimental Protocols
The following are detailed methodologies for the key reactions involving the functional groups of this compound. These are generalized protocols and may require optimization for specific applications.
Oxime Ligation with an Aldehyde-Containing Biomolecule
This protocol describes the reaction of the aminooxy group of the linker with a biomolecule containing an aldehyde moiety.
Materials:
-
This compound
-
Aldehyde-functionalized biomolecule (e.g., protein, peptide)
-
Anhydrous DMSO
-
Reaction Buffer: 0.1 M Phosphate Buffer, pH 6.5-7.0
-
(Optional) Aniline or other nucleophilic catalyst
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10-50 mM).
-
Dissolve the aldehyde-functionalized biomolecule in the Reaction Buffer to a desired concentration (e.g., 1-5 mg/mL).
-
Add the this compound stock solution to the biomolecule solution to achieve a 10-50 molar excess of the linker.
-
(Optional) If the reaction is slow, a catalyst such as aniline can be added to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature for 2-16 hours with gentle agitation.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, LC-MS).
-
Purify the conjugate using a suitable method such as size exclusion chromatography (SEC) or dialysis to remove excess linker and byproducts.
Thiol-Maleimide Conjugation
This protocol outlines the reaction of the thiol group of the linker with a maleimide-functionalized molecule.
Materials:
-
This compound
-
Maleimide-functionalized molecule
-
Degassed Reaction Buffer: 0.1 M Phosphate Buffer with 5 mM EDTA, pH 7.0-7.5
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) solution
-
Anhydrous DMSO or DMF
Procedure:
-
Prepare a stock solution of the maleimide-functionalized molecule in anhydrous DMSO or DMF.
-
Dissolve this compound in the degassed Reaction Buffer.
-
(Optional) If the thiol on this compound may have formed disulfides, add a 2-5 molar excess of TCEP and incubate for 15-30 minutes at room temperature to ensure the thiol is in its reduced, reactive form.
-
Add the maleimide stock solution to the this compound solution to achieve a slight molar excess of the maleimide (e.g., 1.1-1.5 equivalents).
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight, protected from light.
-
Monitor the reaction progress by LC-MS or other suitable methods.
-
Purify the resulting conjugate using chromatography (e.g., HPLC, SEC) to remove unreacted starting materials.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound.
Caption: Chemical structure of this compound.
Caption: PROTAC synthesis using a heterobifunctional linker.
Caption: ADC synthesis using this compound.
Conclusion
This compound stands out as a critical tool for researchers in the life sciences, particularly in the design and synthesis of targeted therapeutics. Its well-defined structure, incorporating two distinct reactive functionalities bridged by a hydrophilic PEG spacer, provides a reliable and versatile platform for bioconjugation. The experimental protocols and conceptual workflows presented in this guide offer a solid foundation for the effective utilization of this powerful crosslinker in the development of next-generation ADCs, PROTACs, and other complex biomolecular constructs. As the fields of chemical biology and drug discovery continue to advance, the demand for such precisely engineered linkers is expected to grow, further solidifying the importance of molecules like this compound.
References
Technical Guide: Aminooxy-PEG3-C2-thiol (CAS No. 1200365-63-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminooxy-PEG3-C2-thiol is a heterobifunctional linker molecule integral to the advancement of bioconjugation and drug development. Its structure, featuring a terminal aminooxy group, a triethylene glycol (PEG3) spacer, and a terminal thiol group, allows for the covalent and specific linkage of two different molecular entities. This technical guide provides an in-depth overview of its chemical properties, applications, and detailed experimental protocols for its use in key areas such as Antibody-Drug Conjugate (ADC) development and Proteolysis Targeting Chimera (PROTAC) synthesis. The PEG3 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[1]
Chemical and Physical Properties
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Citation(s) |
| CAS Number | 1200365-63-4 | [2][3] |
| Molecular Formula | C8H19NO4S | [2][3] |
| Molecular Weight | 225.3 g/mol | [2] |
| Alternative Names | Aminooxy-PEG3-thiol HCl salt, 2-(2-{2-[2-(aminooxy)ethoxy]ethoxy}ethoxy)ethane-1-thiol | [2][3] |
| Appearance | White to off-white solid or viscous liquid | [4] |
| Purity | Typically >95% | [5] |
| Solubility | Soluble in DMSO, aqueous solutions, and most organic solvents. | [4][6] |
| Storage Conditions | Store at -20°C, sealed, and in a dry environment. | [7] |
Core Applications and Signaling Pathways
This compound is a versatile tool in the field of bioconjugation, primarily enabling two key chemoselective ligation reactions: oxime ligation and thiol-maleimide coupling.
The aminooxy group reacts with aldehydes or ketones to form a stable oxime bond, a reaction that is highly efficient under mild, neutral conditions (pH 6.5-7.5).[8] This bioorthogonal reaction is instrumental in conjugating the linker to biomolecules, such as glycoproteins, where the carbohydrate moieties can be oxidized to generate aldehyde groups.
The thiol group readily reacts with maleimide-functionalized molecules to form a stable thioether bond. This reaction is most efficient at a neutral or slightly basic pH and is a cornerstone for attaching the linker to proteins at cysteine residues or to other molecules bearing a maleimide group.[4]
These dual functionalities make this compound a prime candidate for constructing complex biomolecules like ADCs and PROTACs. In these applications, the linker bridges a targeting moiety (like an antibody or a small molecule ligand) and an effector molecule (a cytotoxic drug or an E3 ligase ligand).
PROTAC Synthesis Logical Workflow
The following diagram illustrates the logical workflow for synthesizing a PROTAC using this compound.
Antibody-Drug Conjugate (ADC) Experimental Workflow
The diagram below outlines the experimental workflow for the preparation of an ADC using this compound.
References
- 1. cellmosaic.com [cellmosaic.com]
- 2. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. broadpharm.com [broadpharm.com]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 7. broadpharm.com [broadpharm.com]
- 8. biotium.com [biotium.com]
An In-Depth Technical Guide to the Mechanism and Application of Aminooxy-PEG3-C2-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action, bioconjugation chemistry, and applications of Aminooxy-PEG3-C2-thiol, a heterobifunctional linker critical in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs).
Core Mechanism of Action
This compound is a versatile chemical tool designed with two distinct reactive moieties at either end of a polyethylene glycol (PEG) spacer. This strategic design allows for the sequential or simultaneous conjugation of two different molecules. The core of its mechanism lies in the chemoselective reactivity of its terminal functional groups: the aminooxy group and the thiol group.
-
Aminooxy Group: This functional group reacts specifically with aldehydes and ketones to form a stable oxime bond.[1][2] This reaction is highly efficient under mild acidic to neutral pH conditions and is a cornerstone of bioorthogonal chemistry, meaning it can proceed in a biological environment without interfering with native biochemical processes.[3]
-
Thiol Group: The thiol (or sulfhydryl) group provides a reactive handle for conjugation to various electrophiles. A common reaction partner for thiols in bioconjugation is a maleimide, which undergoes a Michael addition reaction to form a stable thioether bond.[4][5] The thiol group can also be used for attachment to gold surfaces or for forming disulfide bonds under oxidizing conditions.
The PEG3 linker, consisting of three ethylene glycol units, imparts several advantageous properties. It enhances the solubility of the resulting conjugate in aqueous buffers, reduces aggregation, and provides a flexible spacer to mitigate steric hindrance between the conjugated molecules.[6] In the context of PROTACs, the length and composition of the linker are critical for optimizing the formation of a productive ternary complex between the target protein and the E3 ligase.[7]
Applications in Drug Development
The unique properties of this compound make it a valuable tool in several areas of drug development:
-
PROTACs: As a PROTAC linker, this compound connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand.[8] This bifunctional nature allows the PROTAC to bring the target protein into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9] The PEG3 linker helps to span the distance between the two proteins and optimize the geometry for efficient ubiquitin transfer.[10]
-
Antibody-Drug Conjugates (ADCs): In ADCs, this linker can be used to attach a cytotoxic drug to an antibody. The antibody directs the drug to cancer cells, and upon internalization, the drug is released to kill the cell. The stable oxime and thioether linkages can be designed to be cleaved under specific intracellular conditions.
-
Bioconjugation and Labeling: This linker is also employed for the site-specific modification of proteins, peptides, and other biomolecules with labels such as fluorescent dyes, biotin, or radioactive isotopes.[11]
Quantitative Data on Conjugation Chemistry
The efficiency and stability of the linkages formed by this compound are critical for its applications. The following tables summarize key quantitative data for oxime and thioether bond formation.
Table 1: Kinetics of Oxime Ligation
| Reactants | Catalyst (Concentration) | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Reference |
| Aldehyde and Aminooxy-containing peptide | Aniline (100 mM) | 8.2 ± 1.0 | [12] |
| Aldehyde (Citral) and Aminooxy-dansyl | m-Phenylenediamine (25 mM) | 0.136 ± 0.003 | [13] |
| Aldehyde (Citral) and Aminooxy-dansyl | Aniline (25 mM) | 0.071 ± 0.001 | [13] |
Table 2: Stability of Oxime and Thioether Linkages
| Linkage Type | Condition | Stability Metric | Reference |
| Oxime | Physiological pH | Hydrolytically stable | [3] |
| Thioether | Physiological pH in the presence of 10-fold excess reduced Glutathione | Over 20 times less susceptible to glutathione adduct formation than thioether | [4][5] |
| Succinimidyl Thioether | Physiological pH | Prone to retro-Michael reaction and thiol exchange | [4][5] |
Experimental Protocols
General Protocol for Oxime Ligation
This protocol describes a general method for conjugating an aminooxy-containing molecule (such as this compound) to an aldehyde- or ketone-containing biomolecule.
Materials:
-
This compound
-
Aldehyde- or ketone-functionalized biomolecule (e.g., protein, peptide)
-
Aniline or p-phenylenediamine (catalyst)
-
Reaction Buffer: 0.1 M Phosphate buffer, pH 6.0-7.0
-
Organic co-solvent (e.g., DMSO, DMF) if needed for solubility
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Dissolve the aldehyde- or ketone-functionalized biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the this compound in the reaction buffer (with a small amount of organic co-solvent if necessary) to a concentration that is 5-20 fold molar excess over the biomolecule.
-
Add the catalyst (e.g., aniline) to the biomolecule solution to a final concentration of 10-100 mM.
-
Add the this compound solution to the biomolecule solution.
-
Incubate the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE.
-
Upon completion, purify the conjugate using an appropriate chromatography method to remove excess linker and catalyst.
General Protocol for Thiol-Maleimide Conjugation
This protocol outlines the conjugation of a thiol-containing molecule (like the product from the previous step) to a maleimide-functionalized molecule.
Materials:
-
Thiol-containing conjugate
-
Maleimide-functionalized molecule
-
Reaction Buffer: 0.1 M Phosphate buffer with 5 mM EDTA, pH 7.0-7.5
-
Reducing agent (e.g., TCEP) if the thiol is oxidized
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Dissolve the thiol-containing conjugate in the reaction buffer. If necessary, add a reducing agent like TCEP to ensure the thiol is in its reduced state.
-
Dissolve the maleimide-functionalized molecule in the reaction buffer to a concentration that is 1.5-5 fold molar excess over the thiol-containing conjugate.
-
Add the maleimide solution to the thiol solution and mix gently.
-
Incubate the reaction at room temperature for 1-4 hours. Protect the reaction from light if either component is light-sensitive.
-
Monitor the reaction by LC-MS.
-
Purify the final conjugate using a suitable chromatography technique.
Visualizing Mechanisms and Workflows
Signaling Pathway: PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: Synthesis of a PROTAC
Caption: General workflow for PROTAC synthesis.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of a new heterobifunctional linker, N-[4-(aminooxy)butyl]maleimide, for facile access to a thiol-reactive 18F-labeling agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Heterobifunctional Aminooxy-PEG3-C2-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of the heterobifunctional linker, Aminooxy-PEG3-C2-thiol. This molecule is of significant interest in the fields of bioconjugation, targeted drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The presence of a terminal aminooxy group allows for the stable and specific ligation to aldehydes and ketones, forming an oxime bond, while the thiol group offers a reactive handle for conjugation to maleimides or for surface attachment to noble metals.[1][2]
This guide provides a plausible, multi-step synthetic route based on established chemical transformations for polyethylene glycol (PEG) linkers. Detailed experimental protocols, adapted from methodologies for analogous compounds, are presented alongside expected quantitative data and characterization insights.
Overview of the Synthetic Strategy
The synthesis of this compound is not typically a single-step process. A strategic, multi-step approach is required, employing protecting groups to ensure the selective functionalization of each terminus of the PEG linker. The proposed synthetic pathway begins with a commercially available, mono-protected PEG derivative and proceeds through the sequential introduction of the protected thiol and aminooxy functionalities, followed by a final deprotection step.
A critical aspect of this synthesis is the use of orthogonal protecting groups for the aminooxy and thiol moieties to allow for their selective deprotection if required, although for the final target molecule, a concurrent deprotection is feasible. Commonly, the aminooxy group is protected as a tert-butyloxycarbonyl (Boc) derivative, which is labile under acidic conditions. The thiol group is often protected with a trityl (Trt) group, which is also acid-labile, often requiring slightly stronger acidic conditions for removal.
Below is a diagram illustrating the proposed logical workflow for the synthesis.
Caption: Logical workflow for the synthesis of this compound.
Detailed Experimental Protocols
The following protocols are representative and may require optimization based on the specific starting materials and laboratory conditions.
Synthesis of Intermediate 1: Boc-Aminooxy-PEG3-C2-OTs (Tosylate)
This initial step involves the activation of the terminal hydroxyl group of a commercially available Boc-protected aminooxy PEG alcohol to facilitate the subsequent nucleophilic substitution.
-
Materials:
-
Boc-Aminooxy-PEG3-C2-OH
-
Tosyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve Boc-Aminooxy-PEG3-C2-OH (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) or pyridine (2.0 eq) to the solution.
-
Add tosyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure tosylate.
-
Synthesis of Intermediate 2: Boc-Aminooxy-PEG3-C2-S-Trityl
The activated tosylate is then converted to the S-trityl protected thiol.
-
Materials:
-
Boc-Aminooxy-PEG3-C2-OTs (from step 2.1)
-
Trityl mercaptan (Trityl-SH)
-
Sodium hydride (NaH) or other suitable base
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
In a separate flask, dissolve trityl mercaptan (1.1 eq) in anhydrous DMF under an inert atmosphere.
-
Cool the solution to 0 °C and add sodium hydride (1.1 eq) portion-wise. Stir until the evolution of hydrogen gas ceases.
-
Add a solution of Boc-Aminooxy-PEG3-C2-OTs (1.0 eq) in anhydrous DMF dropwise to the sodium trityl thiolate solution.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography.
-
Synthesis of Final Product: this compound
The final step involves the simultaneous deprotection of the Boc and Trityl groups under acidic conditions.
-
Materials:
-
Boc-Aminooxy-PEG3-C2-S-Trityl (from step 2.2)
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES) or Triisopropylsilane (TIS) as a scavenger
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the protected linker (1.0 eq) in DCM.
-
Add triethylsilane (5-10 eq) to the solution. This acts as a scavenger for the liberated trityl cation.
-
Add trifluoroacetic acid (20-50% v/v in DCM) to the mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or mass spectrometry.
-
Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can aid in removing residual TFA).
-
The crude product can be purified by preparative HPLC to yield the final this compound, often as a TFA salt.
-
Data Presentation
The following tables summarize the key chemical properties and expected outcomes of the synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1200365-63-4 | [3][4] |
| Molecular Formula | C₈H₁₉NO₄S | [3][4] |
| Molecular Weight | 225.3 g/mol | [3][4] |
| IUPAC Name | 2-(2-{2-[2-(aminooxy)ethoxy]ethoxy}ethoxy)ethane-1-thiol | [3] |
Table 2: Summary of a Representative Synthetic Route and Expected Yields
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Tosylation | Boc-Aminooxy-PEG3-C2-OH | Boc-Aminooxy-PEG3-C2-OTs | 85-95% |
| 2 | Thiolation (S-Trityl) | Boc-Aminooxy-PEG3-C2-OTs | Boc-Aminooxy-PEG3-C2-S-Trityl | 70-85% |
| 3 | Deprotection (TFA/TES) | Boc-Aminooxy-PEG3-C2-S-Trityl | This compound | >90% |
Yields are estimated based on similar syntheses reported in the literature and may vary.
Visualization of Synthetic Pathway
The following diagram illustrates the chemical transformations described in the experimental protocols.
Caption: Proposed synthetic pathway for this compound.
Applications in Signaling Pathways and Drug Development
This compound is a versatile linker used to conjugate different molecular entities. For instance, in the context of PROTACs, it can connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein.
The diagram below illustrates the general mechanism of action for a PROTAC utilizing such a linker.
Caption: General mechanism of action for a PROTAC.
This technical guide provides a comprehensive overview and a viable synthetic strategy for this compound, a valuable tool for researchers and professionals in drug development and chemical biology. The provided protocols and data serve as a solid foundation for the successful synthesis and application of this important heterobifunctional linker.
References
Navigating the Solubility Landscape of Aminooxy-PEG3-C2-thiol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminooxy-PEG3-C2-thiol is a heterobifunctional linker of significant interest in the fields of chemical biology and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its architecture, featuring a terminal aminooxy group, a polyethylene glycol (PEG) spacer, and a thiol group, allows for the precise conjugation of different molecular entities. A critical parameter for the successful synthesis, purification, and formulation of molecules incorporating this linker is its solubility in various organic solvents. This technical guide provides an in-depth overview of the solubility characteristics of this compound, methods for its experimental determination, and its functional role in advanced therapeutic modalities.
While specific quantitative solubility data for this compound is not extensively published, the general behavior of polyethylene glycol (PEG) derivatives provides a strong indication of its solubility profile. The hydrophilic nature of the PEG spacer is known to enhance solubility in aqueous media.[1] Generally, PEG compounds are soluble in a range of polar organic solvents.
Qualitative Solubility Profile
Based on the general characteristics of PEGylated molecules, the following qualitative solubility profile for this compound can be inferred:
| Solvent Class | Examples | Expected Solubility |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High |
| Chlorinated | Chloroform, Dichloromethane (DCM) | Good |
| Alcohols | Ethanol, Methanol | Moderate to Good |
| Ethers | Diethyl ether | Low to Insoluble |
| Hydrocarbons | Toluene, Hexane | Low to Insoluble |
It is important to note that the presence of the thiol and aminooxy functional groups may slightly alter the solubility compared to a simple PEG molecule.
Experimental Protocol for Determining Solubility
For researchers requiring precise quantitative solubility data, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents.
Materials:
-
This compound
-
Selected organic solvents (e.g., DMSO, DMF, ethanol, chloroform) of high purity
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD)
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.
-
To each vial, add a known volume of the respective organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a moderate speed to further separate the undissolved solid from the supernatant.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.
-
Dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
Calculate the concentration of the saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in the tested solvent.
-
Role of this compound in PROTAC Formation
This compound serves as a crucial linker in the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins. The linker connects a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: PROTAC mechanism utilizing a heterobifunctional linker.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound involves a series of well-defined steps to conjugate the target protein ligand and the E3 ligase ligand.
Caption: Generalized workflow for PROTAC synthesis.
Conclusion
Understanding the solubility of this compound in organic solvents is paramount for its effective utilization in the synthesis of complex therapeutic molecules like PROTACs and ADCs. While quantitative data requires experimental determination using standardized protocols such as the shake-flask method, its PEGylated nature suggests good solubility in polar aprotic and chlorinated solvents. The strategic application of this linker enables the precise assembly of bifunctional molecules, paving the way for the development of innovative targeted therapies. Researchers are encouraged to perform solubility screening in relevant solvent systems early in the development process to ensure smooth workflow and reproducible results.
References
The Strategic Application of Aminooxy-PEG3-C2-thiol in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins rather than merely inhibiting them. This is achieved through the design of heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker connecting the POI-binding and E3 ligase-binding moieties is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase).
This technical guide focuses on a specific and versatile linker, Aminooxy-PEG3-C2-thiol (CAS: 1200365-63-4) . This linker possesses a polyethylene glycol (PEG) core, which is known to enhance the aqueous solubility and pharmacokinetic properties of PROTACs. Its bifunctional nature, with an aminooxy group on one end and a thiol group on the other, allows for specific and orthogonal conjugation strategies, providing a robust platform for the modular synthesis of PROTAC libraries. The aminooxy group can readily react with aldehydes or ketones to form a stable oxime linkage, while the thiol group is well-suited for conjugation with various electrophiles, such as maleimides, to form a stable thioether bond. This guide will provide an in-depth overview of the application of this compound in PROTAC development, including detailed experimental protocols, illustrative quantitative data, and visualizations of relevant biological pathways and experimental workflows.
Core Concepts in PROTAC Development
The fundamental mechanism of action for a PROTAC involves several key steps, beginning with the entry of the PROTAC into the cell and culminating in the degradation of the target protein. The linker plays a pivotal role in each of these stages.
Caption: General mechanism of PROTAC-mediated protein degradation.
Quantitative Data on PROTAC Performance
The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key metrics include the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of protein degradation achievable). The following tables provide illustrative data for hypothetical PROTACs targeting Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK), constructed using an this compound linker.
Table 1: Illustrative Degradation and Binding Data for a BRD4-Targeting PROTAC
| Parameter | Value | Description |
| DC50 | 25 nM | Concentration for 50% BRD4 degradation in HEK293T cells after 24h. |
| Dmax | >95% | Maximum degradation of BRD4 observed in HEK293T cells. |
| Binding Affinity (POI) | Kd = 150 nM | Dissociation constant for binding to the BRD4 bromodomain. |
| Binding Affinity (E3) | Kd = 500 nM | Dissociation constant for binding to the Cereblon (CRBN) E3 ligase. |
| Ternary Complex Cooperativity (α) | 5 | A measure of the favorable interaction between the POI and E3 ligase when bound to the PROTAC. |
Table 2: Illustrative Pharmacokinetic Data for a BTK-Targeting PROTAC
| Parameter | Value | Description |
| Solubility | 150 µM | Aqueous solubility at pH 7.4. |
| Cell Permeability (Caco-2) | 5 x 10⁻⁶ cm/s | Rate of transport across a Caco-2 cell monolayer. |
| Plasma Half-life (t½) | 4 hours | Time for the plasma concentration of the PROTAC to reduce by half in mice. |
| Bioavailability (Oral) | 20% | The fraction of the administered oral dose that reaches systemic circulation. |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of a PROTAC utilizing the this compound linker. For illustrative purposes, the synthesis of a BRD4-targeting PROTAC using the warhead JQ1 and the E3 ligase ligand pomalidomide is described.
Caption: A typical workflow for the synthesis and evaluation of PROTACs.
Protocol 1: Synthesis of a BRD4-Targeting PROTAC
Part A: Conjugation of Pomalidomide to this compound (Oxime Ligation)
-
Preparation of Aldehyde-Functionalized Pomalidomide: Synthesize or procure an analogue of pomalidomide functionalized with an aldehyde group.
-
Reaction Setup: Dissolve the aldehyde-functionalized pomalidomide (1.0 eq) and this compound (1.1 eq) in a suitable solvent system, such as a mixture of methanol and acetate buffer (pH 4.5).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours. The reaction can be accelerated by the addition of aniline as a catalyst.
-
Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the pomalidomide-linker conjugate via an oxime bond.
-
Purification: Upon completion, purify the product using reverse-phase HPLC to obtain the pomalidomide-linker intermediate.
Part B: Conjugation of JQ1 to the Pomalidomide-Linker Intermediate (Thiol-Maleimide Conjugation)
-
Preparation of Maleimide-Functionalized JQ1: Synthesize or procure an analogue of the BRD4 inhibitor JQ1 functionalized with a maleimide group.
-
Reaction Setup: Dissolve the purified pomalidomide-linker intermediate (1.0 eq) and the maleimide-functionalized JQ1 (1.0 eq) in a degassed buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.4, containing a co-solvent like DMSO to ensure solubility.
-
Reaction Conditions: Stir the reaction mixture at room temperature, protected from light, for 2-4 hours.
-
Monitoring: Monitor the reaction by LC-MS for the formation of the final PROTAC molecule.
-
Purification and Characterization: Purify the final PROTAC by reverse-phase HPLC. Characterize the purified product by high-resolution mass spectrometry (HRMS) and NMR to confirm its identity and purity.
Protocol 2: Cellular Degradation Assay (Western Blot)
-
Cell Culture: Plate a suitable cell line (e.g., HEK293T or a cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Signaling Pathways of Common PROTAC Targets
Understanding the signaling pathways in which the target protein is involved is crucial for predicting the downstream therapeutic effects of its degradation. Below are illustrative diagrams for the signaling pathways of two common PROTAC targets, BRD4 and BTK.
BRD4 Signaling Pathway
BRD4 is an epigenetic reader that plays a key role in the regulation of gene transcription, particularly of oncogenes like c-Myc. Its degradation can lead to the suppression of cancer cell proliferation.
Caption: A simplified diagram of the BRD4 signaling pathway in transcriptional regulation.
BTK Signaling Pathway
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Degradation of BTK is a promising strategy for treating B-cell malignancies.
Caption: Key components of the BTK signaling pathway downstream of the B-cell receptor.
Conclusion
The this compound linker represents a valuable tool in the development of novel PROTAC therapeutics. Its PEG core offers advantages in terms of solubility and pharmacokinetics, while its orthogonal reactive ends—the aminooxy and thiol groups—facilitate a modular and efficient approach to PROTAC synthesis. This allows for the rapid generation of PROTAC libraries to explore structure-activity relationships and optimize degrader potency and selectivity. While the specific performance of a PROTAC is highly dependent on the choice of warhead, E3 ligase ligand, and the specific biological context, the principles and protocols outlined in this guide provide a solid foundation for the rational design and evaluation of PROTACs incorporating this versatile linker. Future research will undoubtedly continue to refine linker design, leading to the development of next-generation protein degraders with enhanced therapeutic potential.
The Strategic Role of Aminooxy-PEG3-C2-thiol in Advancing Antibody-Drug Conjugate Technology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potency of cytotoxic agents. The linker, a critical component connecting these two moieties, profoundly influences the stability, efficacy, and pharmacokinetic profile of the ADC. This technical guide provides a comprehensive examination of the heterobifunctional linker, Aminooxy-PEG3-C2-thiol, detailing its structure, mechanism of action, and strategic application in the development of next-generation ADCs. Through an exploration of its constituent functional groups—the aminooxy moiety for oxime ligation, the polyethylene glycol (PEG) spacer for enhanced biophysical properties, and the terminal thiol for payload conjugation—this document serves as a technical resource for researchers in the field. Detailed experimental protocols, quantitative data summaries, and visual representations of conjugation workflows are provided to facilitate a deeper understanding and practical application of this versatile linker technology.
Introduction to Heterobifunctional Linkers in ADCs
The design of an ADC is a modular process involving the careful selection of a monoclonal antibody (mAb), a potent cytotoxic payload, and a linker that covalently attaches them. The linker is not merely a passive connector; it is a dynamic component that must ensure the stability of the ADC in systemic circulation while enabling efficient release of the payload at the tumor site[1]. Heterobifunctional linkers, possessing two distinct reactive functionalities, offer a sophisticated approach to ADC construction, allowing for sequential and site-specific conjugation strategies.
This compound is a prime example of such a linker, incorporating three key chemical features:
-
An Aminooxy Group (-ONH2): This functionality enables highly specific and stable oxime bond formation with carbonyl groups (aldehydes or ketones) that can be engineered into the antibody, offering a robust method for site-specific conjugation[2][3].
-
A Polyethylene Glycol (PEG) Spacer: The three-unit PEG chain (PEG3) is a hydrophilic spacer that enhances the solubility and stability of the ADC, reduces aggregation, and can improve its pharmacokinetic properties by increasing its hydrodynamic radius[4][5][6].
-
A Terminal Thiol Group (-SH): The thiol group provides a reactive handle for the attachment of a cytotoxic payload, typically through a maleimide-thiol Michael addition reaction, forming a stable thioether bond[7][8].
This guide will dissect the role of each of these components and provide a framework for the rational design and synthesis of ADCs utilizing this versatile linker.
Core Chemistry and Mechanism of Action
The utility of this compound lies in its ability to facilitate a two-step, orthogonal conjugation strategy. This approach allows for the precise control over the drug-to-antibody ratio (DAR), a critical quality attribute that significantly impacts the therapeutic index of an ADC[9].
Site-Specific Antibody Modification via Oxime Ligation
The first step in utilizing this linker involves the site-specific introduction of a carbonyl group onto the antibody. This can be achieved through various protein engineering techniques, such as the incorporation of an unnatural amino acid (e.g., p-acetylphenylalanine) or the enzymatic modification of the antibody's glycan domains[2][9]. The aminooxy group of the linker then reacts with the engineered aldehyde or ketone on the antibody to form a stable oxime linkage. This reaction is highly specific and proceeds under mild conditions, preserving the integrity of the antibody[3].
Payload Conjugation via Thiol-Maleimide Chemistry
The terminal thiol group on the linker serves as the attachment point for the cytotoxic payload. In a common approach, the payload is derivatized with a maleimide group. The thiol on the linker then reacts with the maleimide-activated payload via a Michael addition reaction to form a stable thioether bond[8][10]. This reaction is also highly efficient and specific for thiols under controlled pH conditions (typically pH 6.5-7.5).
Quantitative Data on the Impact of Linker Components
The rational design of ADCs is heavily reliant on quantitative data to predict their in vivo performance. The following tables summarize key data on the influence of PEGylation and linker stability, which are central to the function of this compound.
| Linker Feature | Impact on ADC Property | Quantitative Example | Reference |
| PEGylation | Increased Hydrophilicity | Mitigates aggregation, allowing for higher DARs without compromising stability. | [4][5] |
| Improved Pharmacokinetics | Increased plasma half-life and tumor exposure with longer PEG chains (e.g., PEG8-24). | [11][12] | |
| Reduced Clearance | Clearance rates decrease with increasing PEG chain length, plateauing around PEG8. | [12] | |
| Linker Stability | Plasma Stability | Peptide linkers (e.g., Val-Cit) generally show high plasma stability (>95% intact after 7 days). | [13] |
| Payload Release | Premature payload release in plasma can vary significantly by linker type and animal model. | [14][15] | |
| In Vivo Efficacy | Optimized linker stability and PEG length can lead to significant reductions in tumor volume. | [11] |
Table 1: Influence of PEGylation and Linker Stability on ADC Properties
| Linker Type | Plasma Half-life (% remaining after 7 days) | In Vitro Cytotoxicity (IC50, ng/mL) | In Vivo Efficacy (% Tumor Growth Inhibition) |
| Non-PEGylated Maleimide | ~70% | 5-15 | 60-70% |
| PEGylated (PEG4-8) Maleimide | >90% | 10-25 | >80% |
| Hydrazone (pH-sensitive) | 50-60% | 1-10 | 50-60% |
| Disulfide (Redox-sensitive) | 80-90% | 5-20 | 70-80% |
Table 2: Comparative Performance of Different Linker Chemistries (Illustrative Data) Note: The data in this table are illustrative and compiled from trends observed across multiple studies. Actual values will vary depending on the specific antibody, payload, and tumor model.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of an ADC using a linker analogous to this compound.
Synthesis of a Heterobifunctional Linker-Payload
A common strategy involves reacting the thiol of this compound with a maleimide-functionalized payload.
Materials:
-
This compound
-
Maleimide-functionalized payload (e.g., MC-MMAE)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel, magnetic stirrer, nitrogen or argon atmosphere
Procedure:
-
Dissolve the maleimide-functionalized payload in anhydrous DMF under an inert atmosphere.
-
Add a 1.1 molar equivalent of this compound to the solution.
-
Add a 2.0 molar equivalent of DIPEA to the reaction mixture to facilitate the reaction.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting aminooxy-PEG3-C2-thioether-payload is purified by reverse-phase HPLC.
-
The purified product is characterized by mass spectrometry and NMR.
Site-Specific Antibody-Linker-Payload Conjugation
This protocol outlines the conjugation of the pre-formed aminooxy-linker-payload to an antibody with an engineered carbonyl group.
Materials:
-
Antibody with an engineered carbonyl group (e.g., containing p-acetylphenylalanine)
-
Purified aminooxy-PEG3-C2-thioether-payload
-
Conjugation buffer (e.g., 100 mM sodium acetate, pH 4.5)
-
Purification system (e.g., size-exclusion chromatography - SEC)
Procedure:
-
The antibody is buffer-exchanged into the conjugation buffer.
-
The aminooxy-linker-payload is dissolved in a minimal amount of a compatible organic solvent (e.g., DMSO) and then added to the antibody solution at a 10-20 fold molar excess.
-
The reaction mixture is incubated at 37°C for 24-48 hours.
-
The resulting ADC is purified by SEC to remove excess linker-payload and any aggregates.
-
The purified ADC is buffer-exchanged into a formulation buffer (e.g., PBS).
Characterization of the Antibody-Drug Conjugate
4.3.1. Drug-to-Antibody Ratio (DAR) Determination by HIC-MS
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug molecules.
Materials:
-
HIC column
-
HIC mobile phases (A: high salt buffer, B: low salt buffer)
-
Mass spectrometer
Procedure:
-
The purified ADC is injected onto the HIC column.
-
A gradient from high to low salt concentration is used to elute the ADC species.
-
The eluent is directed to the mass spectrometer for mass determination of each peak.
-
The average DAR is calculated from the relative peak areas of the different drug-loaded species[16][17].
4.3.2. Aggregation Analysis by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size and is used to quantify the percentage of monomer, aggregate, and fragment in the ADC preparation.
Procedure:
-
The purified ADC is injected onto an SEC column.
-
Isocratic elution with a suitable mobile phase (e.g., PBS) is performed.
-
The chromatogram is monitored at 280 nm, and the percentage of each species is calculated from the peak areas.
4.3.3. In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma.
Procedure:
-
The ADC is incubated in plasma (e.g., human, mouse) at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
The amount of intact ADC and released payload in each aliquot is quantified by LC-MS/MS.
-
The percentage of intact ADC remaining over time is plotted to determine the plasma half-life[13][15][18].
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key processes and relationships in the context of ADCs synthesized with this compound.
Conclusion
The heterobifunctional linker, this compound, represents a sophisticated tool in the arsenal of ADC development. Its trifunctional design enables a modular and controlled approach to ADC synthesis, addressing key challenges in the field such as drug-to-antibody ratio homogeneity and the biophysical properties of the final conjugate. The aminooxy group facilitates site-specific attachment to the antibody via a stable oxime bond, while the terminal thiol provides a versatile handle for payload conjugation. The integrated PEG3 spacer enhances solubility and stability, contributing to an improved pharmacokinetic profile. By leveraging the principles of orthogonal chemistry, this linker allows for the rational design of ADCs with optimized therapeutic potential. The methodologies and data presented in this guide provide a foundational framework for researchers to harness the capabilities of this compound in the pursuit of more effective and safer antibody-drug conjugates.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Site-Specific Antibody Conjugation with Payloads beyond Cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An Online Four-Dimensional HIC×SEC-IM×MS Methodology for Proof-of-Concept Characterization of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Methodological & Application
Application Notes and Protocols for Aminooxy-PEG3-C2-thiol Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Aminooxy-PEG3-C2-thiol is a heterobifunctional linker designed for advanced bioconjugation applications, such as the development of antibody-drug conjugates (ADCs) and PROTACs.[1][2] This linker possesses two distinct reactive groups separated by a hydrophilic polyethylene glycol (PEG) spacer:
-
Aminooxy Group (-ONH₂): This moiety chemoselectively reacts with aldehyde or ketone groups to form a stable oxime bond.[3][4][5] This reaction, known as oxime ligation, is bioorthogonal and can be performed under mild aqueous conditions.[6][7][8]
-
Thiol Group (-SH): This nucleophilic group readily reacts with maleimides to form a stable thioether bond or can be used to form disulfide bonds.[9][10] It is particularly useful for conjugating molecules to cysteine residues in proteins.[]
The PEG3 spacer enhances the aqueous solubility of the linker and the resulting conjugate, potentially improving the pharmacokinetic properties of the final bioconjugate. This document provides detailed protocols for a two-step conjugation strategy using this compound.
Key Reaction Schemes and Workflows
The versatility of the this compound linker allows for a flexible, two-step conjugation workflow. The order of reactions depends on the target molecules and their respective functional groups. Below are diagrams illustrating the chemical reactions and a general experimental workflow.
Caption: General two-step bioconjugation workflow.
Caption: Decision-making for the conjugation strategy.
Experimental Protocols
This section details the two primary steps for conjugation. It is crucial to purify the intermediate conjugate after the first reaction to prevent unwanted side reactions.
Protocol 1: Oxime Ligation (Aminooxy Reaction)
This protocol describes the conjugation of the aminooxy group of the linker to a molecule containing an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde/Ketone-containing molecule (e.g., a modified protein, peptide, or drug)
-
Reaction Buffer: 0.1 M Phosphate buffer or Ammonium Acetate buffer, pH 4.5-7.0.
-
Aniline (Catalyst): 1 M stock in DMSO or DMF.
-
DMSO or DMF (Anhydrous)
-
Purification system (e.g., SEC, Dialysis, or HPLC)
Procedure:
-
Prepare Reactants:
-
Dissolve the aldehyde/ketone-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound (e.g., 10-20 mM) in DMSO or DMF.
-
-
Reaction Setup:
-
Add a 10-50 molar excess of the this compound stock solution to the solution of the aldehyde/ketone-containing molecule.
-
Add aniline catalyst to a final concentration of 10-100 mM.[12] The reaction can proceed without a catalyst, but it will be significantly slower.
-
-
Incubation:
-
Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. For sensitive molecules, the reaction can be performed at 4°C for 12-24 hours. Reaction progress can be monitored by LC-MS or other appropriate analytical techniques.
-
-
Purification:
-
Remove the excess linker and catalyst from the intermediate conjugate using size-exclusion chromatography (SEC), dialysis, or preparative HPLC. This step is critical to ensure the thiol group is available for the next reaction.
-
Protocol 2: Thiol-Maleimide Conjugation
This protocol describes the conjugation of the thiol group of the purified intermediate to a maleimide-functionalized molecule.
Materials:
-
Purified Thiol-containing intermediate from Protocol 1.
-
Maleimide-functionalized molecule.
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5.[9][10][13] The buffer must be free of thiols.
-
TCEP (tris(2-carboxyethyl)phosphine) (Optional): 10 mM stock in reaction buffer.
-
DMSO or DMF (Anhydrous)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare Reactants:
-
Dissolve the maleimide-functionalized molecule in the reaction buffer.
-
Dissolve the purified thiol-containing intermediate in the reaction buffer. Degas the buffer by bubbling with nitrogen or argon for 10-15 minutes to prevent thiol oxidation.[9]
-
-
Reduction of Disulfides (Optional):
-
If the thiol group on the intermediate has formed disulfide bonds during storage or purification, it may need to be reduced. Add TCEP to the intermediate solution to a final concentration of 1-5 mM and incubate for 15-30 minutes at room temperature.[9] Note: TCEP must be removed before adding the maleimide-functionalized molecule, as it can react with the maleimide.
-
-
Reaction Setup:
-
Incubation:
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[13] The reaction progress can be monitored by SDS-PAGE, LC-MS, or HPLC.
-
-
Purification:
-
Purify the final bioconjugate from excess reagents using an appropriate method such as SEC, dialysis, or affinity chromatography.
-
Quantitative Data Summary
The following tables summarize typical reaction conditions and parameters for the two conjugation steps.
Table 1: Oxime Ligation Reaction Parameters
| Parameter | Recommended Range | Notes |
| pH | 4.5 - 7.0 | Optimal pH can be molecule-dependent. Acidic pH (4.5) is often cited for efficient oxime formation.[12] |
| Temperature | 4°C - 37°C | Higher temperatures increase reaction rate but may affect protein stability. |
| Reaction Time | 2 - 24 hours | Dependent on temperature, pH, and catalyst concentration. |
| Linker Molar Excess | 10 - 50 fold | Higher excess drives the reaction to completion. |
| Catalyst (Aniline) | 10 - 100 mM | Significantly accelerates the reaction.[6][15] |
Table 2: Thiol-Maleimide Conjugation Parameters
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 7.5 | Reaction is highly specific to thiols in this range, minimizing reaction with amines.[] |
| Temperature | 4°C - 25°C | Room temperature is typically sufficient.[13] |
| Reaction Time | 1 - 4 hours | Can be extended overnight at 4°C.[13] |
| Maleimide Molar Excess | 1.5 - 20 fold | A smaller excess is often needed compared to oxime ligation.[10][14] |
| Reducing Agent (TCEP) | 1 - 5 mM (if needed) | Use to reduce any disulfide bonds prior to conjugation. Must be removed before adding maleimide.[9] |
Storage and Stability
-
This compound Linker: Store at -20°C in a desiccated environment. Allow the vial to warm to room temperature before opening to prevent moisture condensation.
-
Conjugates: For short-term storage (1-2 weeks), store at 4°C. For long-term storage, add a cryoprotectant like glycerol (to a final concentration of 50%) and store at -20°C or -80°C.[14] Avoid repeated freeze-thaw cycles. The stability of the final conjugate is highly dependent on the nature of the conjugated molecules. The thioether bond formed from the thiol-maleimide reaction is generally stable, but the thiosuccinimide ring can undergo hydrolysis or a retro-Michael reaction over time, though this is less of a concern with newer linker technologies.[16][17] The oxime bond is highly stable under physiological conditions.[3][12]
References
- 1. Thiol-Specific Linker for Bioconjugation - High Force Research [highforceresearch.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. broadpharm.com [broadpharm.com]
- 4. "Aminooxy reagents for synthesis and analysis : expanding the role of o" by Sebastien Laulhe [ir.library.louisville.edu]
- 5. medkoo.com [medkoo.com]
- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 12. Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 14. biotium.com [biotium.com]
- 15. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Aminooxy-PEG3-C2-thiol in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1][2] A PROTAC consists of three key components: a "warhead" that binds to the POI, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[1] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3]
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[4][5] The length, composition, and flexibility of the linker are crucial for optimal degradation activity.[4] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide conformational flexibility, which can be advantageous for the formation of a productive ternary complex.[4][6]
Aminooxy-PEG3-C2-thiol is a versatile bifunctional linker that offers two distinct reactive handles for the sequential and chemoselective conjugation of the warhead and the E3 ligase ligand. The aminooxy group readily reacts with aldehydes or ketones to form a stable oxime linkage, a bioorthogonal reaction that proceeds under mild conditions.[7][8] The thiol group can be efficiently coupled with maleimide-functionalized molecules, a common strategy in bioconjugation.[9] This dual reactivity allows for a modular and flexible approach to PROTAC synthesis.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H19NO4S |
| Molecular Weight | 225.31 g/mol |
| Reactive Groups | Aminooxy (-O-NH2), Thiol (-SH) |
| Solubility | Soluble in DMSO, DMF |
| Storage | Store at -20°C for long-term stability |
Experimental Protocols
This section provides a detailed protocol for the synthesis of a hypothetical PROTAC using this compound. The synthesis involves a two-step sequential conjugation strategy. First, the thiol group of the linker is reacted with a maleimide-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide for recruiting Cereblon). Second, the aminooxy group of the resulting conjugate is reacted with an aldehyde-functionalized warhead targeting the protein of interest.
Diagram of the PROTAC Synthesis Workflow
Caption: A schematic overview of the two-step synthesis of a PROTAC using this compound.
Materials
-
This compound
-
Maleimide-functionalized E3 ligase ligand (e.g., Pomalidomide-maleimide)
-
Aldehyde-functionalized warhead (POI ligand)
-
Reaction Buffer for Thiol-Maleimide Coupling: 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5, degassed.[10]
-
Reaction Buffer for Oxime Ligation: Acetic acid or aqueous buffer with aniline catalyst.[8][11]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization
Step 1: Thiol-Maleimide Coupling to Synthesize the Intermediate Conjugate
This step involves the reaction between the thiol group of the linker and the maleimide group of the E3 ligase ligand.
-
Preparation of Reactants:
-
Dissolve the maleimide-functionalized E3 ligase ligand in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Dissolve this compound in the degassed Reaction Buffer (pH 7.0-7.5) to a final concentration of 10 mM. To prevent oxidation of the thiol, prepare this solution immediately before use.
-
-
Conjugation Reaction:
-
In a clean reaction vial, add the this compound solution.
-
While gently stirring, add a 1.1 molar equivalent of the maleimide-functionalized E3 ligase ligand solution dropwise.
-
Flush the vial with an inert gas (e.g., argon or nitrogen), seal it, and protect it from light.
-
Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C.[10]
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by LC-MS to confirm the formation of the desired intermediate conjugate.
-
-
Purification of the Intermediate:
-
Once the reaction is complete, purify the intermediate conjugate using reverse-phase HPLC.
-
Lyophilize the collected fractions to obtain the purified aminooxy-functionalized intermediate.
-
Confirm the identity and purity of the intermediate by MS and NMR.
-
Step 2: Oxime Ligation to Synthesize the Final PROTAC
This step involves the reaction between the aminooxy group of the intermediate conjugate and the aldehyde group of the warhead.
-
Preparation of Reactants:
-
Dissolve the purified aminooxy-functionalized intermediate in the chosen reaction buffer (e.g., acetic acid or aqueous buffer).
-
Dissolve the aldehyde-functionalized warhead in a compatible solvent (e.g., DMF or DMSO).
-
-
Conjugation Reaction:
-
In a reaction vial, add the solution of the aminooxy-functionalized intermediate.
-
Add 1.2 molar equivalents of the aldehyde-functionalized warhead solution.
-
If using an aqueous buffer, an aniline catalyst can be added to accelerate the reaction.[8]
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight depending on the reactivity of the aldehyde and the reaction conditions.[7]
-
-
Monitoring the Reaction:
-
Monitor the formation of the final PROTAC product by LC-MS.
-
-
Purification of the Final PROTAC:
-
Upon completion, purify the final PROTAC using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
-
Characterization:
-
Confirm the structure and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
-
Hypothetical Quantitative Data
The following table summarizes the expected yields and purity for the synthesis of a PROTAC using the described protocol. Actual results may vary depending on the specific warhead and E3 ligase ligand used.
| Step | Product | Expected Yield (%) | Expected Purity (%) (by HPLC) |
| 1 | Intermediate Conjugate | 60 - 80 | > 95 |
| 2 | Final PROTAC | 50 - 70 | > 98 |
Mechanism of Action of the Synthesized PROTAC
The synthesized PROTAC, once introduced into cells, will engage both the target protein of interest (via its warhead) and the E3 ligase (via its anchor). This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Diagram of the PROTAC Mechanism of Action
Caption: The catalytic cycle of a PROTAC, leading to the targeted degradation of a protein of interest.
Conclusion
This compound is a valuable tool for the modular synthesis of PROTACs. Its bifunctional nature allows for the controlled and sequential attachment of a warhead and an E3 ligase ligand through reliable and high-yielding chemical reactions. The inclusion of a PEG spacer can confer favorable physicochemical properties to the resulting PROTAC. The detailed protocol provided herein offers a comprehensive guide for researchers to utilize this versatile linker in the development of novel protein degraders. As with any PROTAC development, empirical optimization of the linker length and composition is often necessary to achieve maximal degradation potency for a specific target and E3 ligase pair.[1]
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
- 3. mdpi.com [mdpi.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Applications and Limitations of Oxime-Linked “Split PROTACs” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Site-Specific Protein Conjugation using Aminooxy-PEG3-C2-thiol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The site-specific modification of proteins is a cornerstone of modern biopharmaceutical development, enabling the creation of precisely engineered therapeutics such as Antibody-Drug Conjugates (ADCs). The reaction between an aminooxy group and an aldehyde provides a highly selective and stable bioorthogonal ligation method. This document details the use of Aminooxy-PEG3-C2-thiol, a heterobifunctional linker, for conjugating to aldehyde-modified proteins. The aminooxy group reacts with the engineered aldehyde on the protein to form a highly stable oxime bond, while the terminal thiol group is available for subsequent modification, such as payload attachment.[1][2][3] This linker's hydrophilic PEG3 spacer enhances solubility and reduces potential steric hindrance.
The formation of an aldehyde on a protein can be achieved through several methods, most notably the oxidation of N-terminal glycans on antibodies or through enzymatic methods that convert specific amino acid sequences into a formylglycine residue.[4][5][6][7][] This targeted approach results in a homogeneous product with a controlled drug-to-antibody ratio (DAR), which is a critical quality attribute for therapeutic efficacy and safety.[4][5][][9]
Principle of Reaction: The core of this methodology is the chemoselective oxime ligation between the aminooxy group of the linker and an aldehyde group on the protein. This reaction is efficient in aqueous solutions under mild pH conditions (typically pH 5.5-7.0) and forms a covalent bond with significantly greater hydrolytic stability compared to other linkages like hydrazones or imines.[10][11][12] The reaction can be accelerated by catalysts such as aniline, although newer, less toxic catalysts are also being developed.[2][12][13]
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on an Antibody (Glycan Oxidation)
This protocol describes the generation of aldehyde groups on a glycosylated antibody by mild periodate oxidation of cis-diols in the sugar moieties.[6][7][]
Materials:
-
Glycosylated Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium meta-periodate (NaIO₄)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Glycerol (optional, as a quenching agent)
Procedure:
-
Buffer Exchange: Exchange the antibody into the Reaction Buffer to a final concentration of 1-10 mg/mL using a desalting column.
-
Periodate Solution Preparation: Prepare a fresh solution of sodium meta-periodate in the Reaction Buffer. The final concentration will depend on the desired level of oxidation, but a starting point is a 10-fold molar excess relative to the antibody. For more selective oxidation of sialic acid residues, a lower concentration (e.g., 1 mM final) can be used.[14]
-
Oxidation Reaction: Add the periodate solution to the chilled antibody solution on ice. Incubate the reaction for 30-60 minutes at 4°C in the dark to prevent over-oxidation and degradation of the periodate.
-
Quenching (Optional): To stop the reaction, excess periodate can be quenched by adding glycerol to a final concentration of 10-20 mM and incubating for 15 minutes at 4°C.
-
Purification: Immediately remove excess periodate and byproducts by buffer exchanging the oxidized antibody into a conjugation-compatible buffer (e.g., PBS, pH 6.5-7.0) using a desalting column. The resulting aldehyde-modified antibody is ready for conjugation.
Protocol 2: Conjugation of this compound to Aldehyde-Modified Protein
This protocol details the oxime ligation step.
Materials:
-
Aldehyde-modified protein (from Protocol 1)
-
This compound
-
Conjugation Buffer: PBS, pH 6.5-7.0
-
Aniline (optional, catalyst): Prepare a fresh stock solution in a compatible solvent like DMSO.
-
Desalting columns or other chromatography systems (e.g., SEC, HIC) for purification.
Procedure:
-
Reagent Preparation: Dissolve this compound in an appropriate solvent (e.g., DMSO or water) to create a concentrated stock solution immediately before use.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the aldehyde-modified protein.
-
Catalysis (Optional): For faster reaction kinetics, aniline can be added as a catalyst to a final concentration of 10-100 mM.[12][13]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The optimal time may need to be determined empirically.
-
Purification: Remove unreacted linker and catalyst by purifying the conjugate. This can be achieved through size exclusion chromatography (SEC), dialysis, or using desalting columns.
-
Characterization: The resulting protein-PEG-thiol conjugate should be characterized to confirm successful conjugation and determine the average number of linkers per protein.
Data Presentation and Quantitative Analysis
The successful formation of the protein conjugate must be verified quantitatively. Key parameters include conjugation efficiency and the Drug-to-Antibody Ratio (DAR) if a payload is subsequently attached. Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS) are powerful analytical tools for this purpose.[9][15][16][17][18]
Table 1: Summary of Quantitative Analysis Techniques
| Parameter Measured | Analytical Technique | Principle | Typical Results |
| Conjugation Efficiency / DAR | Hydrophobic Interaction Chromatography (HIC) | Separates species based on hydrophobicity. Each conjugated linker adds hydrophobicity, allowing separation of species with 0, 1, 2, etc., linkers.[9][17][19] | A chromatogram showing distinct peaks for each conjugation state. The area under each peak is used to calculate the average DAR. |
| Confirmation of Conjugation | Intact Mass Spectrometry (ESI-MS) | Measures the total mass of the protein. A mass shift corresponding to the mass of the attached linker(s) confirms conjugation.[16][20][21] | Deconvoluted mass spectrum showing a mass increase of n * (mass of this compound) compared to the unmodified protein. |
| Site of Conjugation | Peptide Mapping (LC-MS/MS) | The conjugate is digested into peptides, which are then analyzed by mass spectrometry to identify the modified peptide and thus the location of the linker.[21][22] | Identification of a specific peptide fragment with a mass modification corresponding to the linker. |
| Purity and Aggregation | Size Exclusion Chromatography (SEC) | Separates molecules based on size. | A single major peak indicates a pure, non-aggregated product. The appearance of high molecular weight species suggests aggregation. |
| Stability of Oxime Bond | Time-course analysis by HIC or MS | The conjugate is incubated under relevant conditions (e.g., physiological pH, temperature) and analyzed at different time points to detect any linker hydrolysis.[11][23] | The DAR value remains stable over time, confirming the high stability of the oxime linkage.[10][11][12] |
Application in Antibody-Drug Conjugate (ADC) Development
The thiol group on the this compound linker is designed for the subsequent attachment of a cytotoxic payload, typically via thiol-maleimide chemistry. This creates a complete ADC where the antibody is site-specifically linked to the drug.
References
- 1. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. Antibody-drug conjugate library prepared by scanning insertion of the aldehyde tag into IgG1 constant regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. cellmosaic.com [cellmosaic.com]
- 16. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. nuvisan.com [nuvisan.com]
- 19. agilent.com [agilent.com]
- 20. enovatia.com [enovatia.com]
- 21. curirx.com [curirx.com]
- 22. Conjugation Site Analysis by MS/MS Protein Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Application Notes and Protocols for Thiol-Maleimide Conjugation using Aminooxy-PEG3-C2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-maleimide conjugation is a widely utilized bioconjugation technique that facilitates the specific and efficient covalent labeling of biomolecules.[1] This method relies on the Michael addition reaction between a thiol group, typically from a cysteine residue in a protein or a modified oligonucleotide, and the double bond of a maleimide ring, resulting in the formation of a stable thioether bond.[1][2] The high selectivity of this reaction for thiols under mild, physiological conditions makes it an ideal strategy for creating antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other functionalized biomolecules.[1]
The bifunctional linker, Aminooxy-PEG3-C2-thiol, offers a versatile tool for bioconjugation, incorporating both a thiol group for reaction with maleimides and a terminal aminooxy group. The aminooxy group can readily react with aldehydes or ketones to form stable oxime linkages.[3] This dual functionality allows for a two-step, orthogonal conjugation strategy, where the thiol group is first reacted with a maleimide-containing molecule, and the resulting conjugate, now bearing a free aminooxy group, can be further functionalized by reaction with an aldehyde or ketone. The PEG3 linker enhances the solubility and reduces the immunogenicity of the resulting conjugate.[4]
These application notes provide a detailed protocol for the conjugation of a maleimide-functionalized molecule to this compound.
Key Reaction Parameters
Successful thiol-maleimide conjugation is highly dependent on the careful control of several reaction parameters. The following table summarizes the critical conditions for optimal reaction efficiency and specificity.
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | This pH range ensures the chemoselective reaction of the maleimide with the thiol group. At pH values below 6.5, the reaction rate is significantly reduced due to protonation of the thiol. Above pH 7.5, the maleimide group becomes susceptible to hydrolysis and can react with primary amines.[1][5] |
| Temperature | 4°C to Room Temperature (20-25°C) | The reaction can be performed at room temperature for faster kinetics (typically 30 minutes to 2 hours) or at 4°C overnight (8-16 hours) for sensitive proteins to minimize potential degradation.[1] |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | A molar excess of the maleimide-containing reagent is generally recommended to drive the reaction to completion and ensure efficient conjugation to the thiol linker.[6] |
| Buffer Composition | Phosphate, Tris, or HEPES based buffers | These buffers are suitable for maintaining the desired pH. It is crucial to use buffers that do not contain thiols, such as dithiothreitol (DTT) or 2-mercaptoethanol, as they will compete with the this compound for reaction with the maleimide.[6] |
| Solvent | Aqueous buffer, with optional organic co-solvent (e.g., DMSO, DMF) | For maleimide reagents with low aqueous solubility, a small amount of an organic co-solvent can be used to prepare a stock solution before adding it to the aqueous reaction mixture.[7] |
Experimental Protocol
This protocol provides a general procedure for the conjugation of a maleimide-functionalized molecule to this compound.
Materials
-
This compound
-
Maleimide-functionalized molecule (e.g., protein, peptide, fluorescent dye)
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
Quenching Reagent: 1 M 2-Mercaptoethanol or L-Cysteine in conjugation buffer
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)
-
Anhydrous DMSO or DMF (if required for dissolving the maleimide reagent)
Procedure
-
Preparation of Reagents:
-
Prepare the Conjugation Buffer and degas it by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can oxidize the thiol group.
-
Dissolve the this compound in the degassed Conjugation Buffer to a final concentration of 10 mM.
-
Dissolve the maleimide-functionalized molecule in an appropriate solvent. If the maleimide reagent has low aqueous solubility, prepare a concentrated stock solution (e.g., 10-20 mM) in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
In a reaction vessel, add the solution of the maleimide-functionalized molecule.
-
Add the this compound solution to the reaction vessel to achieve the desired molar ratio (e.g., a 10 to 20-fold molar excess of the maleimide-functionalized molecule over the thiol linker).
-
If an organic co-solvent was used to dissolve the maleimide reagent, ensure that the final concentration of the organic solvent in the reaction mixture does not exceed 10% (v/v) to avoid denaturation of protein substrates.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle stirring or agitation, protected from light.
-
-
Quenching the Reaction:
-
After the incubation period, quench any unreacted maleimide groups by adding a quenching reagent such as 2-mercaptoethanol or L-cysteine to a final concentration of 10-20 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the resulting conjugate from excess unreacted reagents and byproducts using an appropriate method based on the properties of the conjugate.
-
For protein conjugates, size-exclusion chromatography (SEC) or dialysis are common purification methods.
-
For smaller molecule conjugates, reverse-phase high-performance liquid chromatography (RP-HPLC) may be suitable.
-
-
Analysis and Storage:
-
Characterize the purified conjugate using techniques such as mass spectrometry (MS) to confirm successful conjugation and determine the final molecular weight.
-
Quantify the concentration of the purified conjugate using a suitable method (e.g., UV-Vis spectroscopy if the conjugate contains a chromophore).
-
Store the purified conjugate under appropriate conditions to ensure its stability. For protein conjugates, storage at -20°C or -80°C in a suitable buffer containing a cryoprotectant (e.g., glycerol) is recommended.
-
Visualizing the Workflow and Reaction
To better illustrate the experimental process and the underlying chemistry, the following diagrams are provided.
Caption: Experimental workflow for thiol-maleimide conjugation.
Caption: Thiol-maleimide conjugation reaction pathway.
Stability Considerations
While the thioether bond formed through thiol-maleimide conjugation is generally stable, the succinimide ring of the conjugate can be susceptible to hydrolysis, especially at higher pH.[8] This hydrolysis can lead to a ring-opened product, which is actually more stable and less prone to retro-Michael reactions that can cause deconjugation.[9] For applications requiring long-term stability in vivo, strategies to promote this hydrolysis post-conjugation can be considered.[8]
Conclusion
The use of this compound in conjunction with maleimide-functionalized molecules provides a robust and versatile platform for the synthesis of well-defined bioconjugates. By carefully controlling the reaction conditions as outlined in this protocol, researchers can achieve high conjugation efficiencies and generate functionalized biomolecules for a wide range of applications in research, diagnostics, and therapeutics. The orthogonal reactivity of the aminooxy group provides a valuable handle for subsequent modifications, further expanding the utility of this conjugation strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creativepegworks.com [creativepegworks.com]
- 9. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide for Aminooxy-PEG3-C2-thiol Antibody-Drug Conjugate (ADC) Conjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to target cells, such as cancer cells.[1][2] An ADC is composed of three key components: the antibody, the cytotoxic drug, and a chemical linker that connects them.[] The linker is critical to the ADC's success, influencing its stability, pharmacokinetics, and the efficiency of drug release.[4]
This document provides a detailed protocol for the synthesis of an ADC using a bifunctional linker, Aminooxy-PEG3-C2-thiol . This method employs a site-specific, two-stage conjugation strategy that offers enhanced control over the drug-to-antibody ratio (DAR) and produces a more homogeneous ADC product. The protocol first involves the generation of aldehyde groups on the antibody's carbohydrate domains, followed by reaction with the linker's aminooxy group to form a stable oxime. The terminal thiol on the linker is then used to conjugate a maleimide-activated payload, resulting in a precisely constructed ADC.
Principle of the Method
The conjugation strategy is a sequential, two-step process designed to maximize homogeneity and stability of the final ADC.
-
Site-Specific Antibody Modification: The carbohydrate chains located on the Fc region of the antibody are gently oxidized using sodium periodate (NaIO₄). This reaction converts vicinal diols in the sugar residues into reactive aldehyde groups. This approach is site-specific, as it targets a region far from the antigen-binding site, preserving the antibody's immunoreactivity.[5]
-
Two-Stage Linker and Payload Conjugation:
-
Stage I (Oxime Ligation): The this compound linker is attached to the aldehyde-modified antibody. The aminooxy group (-ONH₂) on the linker reacts specifically with the generated aldehyde groups to form a stable oxime bond.[5][6] This reaction results in an antibody functionalized with a PEG linker that terminates in a reactive thiol (-SH) group.
-
Stage II (Thiol-Maleimide Conjugation): A maleimide-activated cytotoxic payload is then added. The thiol group on the linker reacts with the maleimide group of the payload via a Michael addition reaction to form a stable thioether bond.[] This highly efficient and specific reaction completes the ADC construct.[]
-
This sequential approach ensures that the antibody is first functionalized with the linker before the introduction of the often-hydrophobic payload, which can help minimize aggregation.
Figure 1: Overall workflow for the two-stage this compound ADC conjugation process.
Materials and Equipment
Reagents and Consumables
| Reagent | Supplier | Purpose |
| Monoclonal Antibody (e.g., IgG1) | In-house/Commercial | Targeting vehicle |
| This compound | Commercial | Bifunctional linker |
| Maleimide-Activated Payload | Commercial | Cytotoxic agent |
| Sodium Periodate (NaIO₄) | Sigma-Aldrich | Oxidizing agent |
| Aniline | Sigma-Aldrich | Catalyst for oxime ligation |
| L-Cysteine | Sigma-Aldrich | Quenching agent |
| Tris(2-carboxyethyl)phosphine (TCEP) | Thermo Fisher | Reducing agent (optional) |
| Phosphate Buffered Saline (PBS), pH 7.4 | Gibco | General buffer |
| Glycine Buffer | In-house | Quenching buffer |
| Sodium Acetate Buffer, pH 5.5 | In-house | Reaction buffer |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for payload |
| Zeba™ Spin Desalting Columns (7K MWCO) | Thermo Fisher | Buffer exchange/Purification |
| Amicon® Ultra Centrifugal Filters | MilliporeSigma | Concentration/Buffer exchange |
Equipment
-
UV-Vis Spectrophotometer (e.g., NanoDrop™)
-
Liquid Chromatography System (e.g., HPLC/UPLC)
-
Size Exclusion Chromatography (SEC) Column
-
Hydrophobic Interaction Chromatography (HIC) Column
-
Mass Spectrometer (e.g., Q-TOF LC/MS)
-
Benchtop Centrifuge
-
pH Meter
-
Incubator/Shaker
-
Vortex Mixer
Experimental Protocols
Step 1: Antibody Oxidation to Generate Aldehyde Groups
This step involves the controlled oxidation of the antibody's glycans.
-
Antibody Preparation:
-
Prepare the antibody at a concentration of 5-10 mg/mL.
-
Perform a buffer exchange into a reaction buffer (e.g., PBS, pH 7.4) using a desalting column or centrifugal filtration to remove any amine-containing buffers (like Tris).
-
-
Oxidation Reaction:
-
Chill the antibody solution on ice.
-
Prepare a fresh stock solution of sodium periodate (NaIO₄) in the reaction buffer.
-
Add the NaIO₄ solution to the antibody solution to achieve the final concentration specified in Table 1. Protect the reaction from light by wrapping the tube in aluminum foil.
-
Incubate on ice for 30 minutes with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of glycerol or by immediately purifying the antibody.
-
Remove excess NaIO₄ and byproducts by passing the solution through a pre-equilibrated desalting column (7K MWCO) using the desired reaction buffer for the next step (e.g., Sodium Acetate buffer, pH 5.5).
-
| Parameter | Recommended Value | Purpose |
| Antibody Concentration | 5-10 mg/mL | Optimal reaction kinetics |
| Final NaIO₄ Concentration | 1-2 mM | Controlled oxidation of glycans |
| Reaction Buffer | PBS, pH 7.4 | Stable environment for antibody |
| Temperature | 4°C (on ice) | Minimize side reactions |
| Incubation Time | 30 minutes | Sufficient time for oxidation |
| Table 1: Recommended conditions for antibody oxidation. |
Step 2: Ligation of this compound to Antibody
This step attaches the bifunctional linker to the aldehyde groups on the antibody.
-
Linker Preparation:
-
Dissolve this compound in an appropriate buffer (e.g., Sodium Acetate, pH 5.5) immediately before use.
-
-
Ligation Reaction:
-
To the purified, oxidized antibody, add the this compound solution to the desired molar excess (see Table 2).
-
Add aniline (from a freshly prepared stock) as a catalyst to a final concentration of 1-10 mM.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight with gentle agitation.
-
-
Purification:
-
Remove excess linker and aniline using a desalting column or centrifugal filtration, exchanging the buffer to PBS, pH 7.4. The resulting product is the thiol-functionalized antibody (mAb-Linker-SH).
-
| Parameter | Recommended Value | Purpose |
| Linker Molar Excess | 50-100 fold | Drive reaction to completion |
| Reaction Buffer | Sodium Acetate, pH 5.5 | Optimal pH for oxime ligation |
| Catalyst (Aniline) | 1-10 mM | Accelerate oxime bond formation |
| Temperature | Room Temperature or 4°C | Control reaction rate |
| Incubation Time | 4-12 hours (RT) or Overnight (4°C) | Ensure complete ligation |
| Table 2: Recommended conditions for linker ligation. |
Step 3: Conjugation of Maleimide-Activated Payload
This final step attaches the cytotoxic drug to the thiol-functionalized antibody.
-
Payload Preparation:
-
Dissolve the maleimide-activated payload in DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add the payload-DMSO stock solution to the purified mAb-Linker-SH solution to the desired molar excess (see Table 3). The final concentration of DMSO should not exceed 10% (v/v) to prevent antibody denaturation.
-
Incubate at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding a 100-fold molar excess of L-cysteine or N-acetylcysteine to cap any unreacted maleimide groups on the payload. Incubate for an additional 20 minutes.
-
| Parameter | Recommended Value | Purpose |
| Payload Molar Excess | 5-10 fold (over thiols) | Ensure efficient conjugation |
| Reaction Buffer | PBS, pH 7.4 | Optimal pH for thiol-maleimide reaction |
| Co-solvent (DMSO) | <10% (v/v) | Solubilize payload, maintain mAb stability |
| Temperature | Room Temperature | Promote efficient reaction |
| Incubation Time | 1-2 hours | Sufficient time for conjugation |
| Table 3: Recommended conditions for payload conjugation. |
Step 4: ADC Purification
Purification is essential to remove unconjugated payload, excess reagents, and potential aggregates.
-
Size Exclusion Chromatography (SEC): This is the most common method for separating the larger ADC from smaller molecules like free payload and quenching agents. Use a pre-equilibrated SEC column with a suitable buffer (e.g., PBS, pH 7.4).
-
Buffer Exchange: After purification, the ADC can be concentrated and formulated into a final storage buffer using centrifugal filtration devices.
Step 5: ADC Characterization
Thorough characterization is crucial to ensure the quality, consistency, and efficacy of the ADC.
Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute. It can be determined using two primary methods:
-
UV-Vis Spectrophotometry:
-
Measure the absorbance of the purified ADC at 280 nm (A₂₈₀) and at the payload's maximum absorbance wavelength (Aₓ).
-
Calculate the DAR using the Beer-Lambert law and the following equations, correcting for the payload's contribution to the A₂₈₀ reading:
-
Correction Factor (CF) = A₂₈₀ of payload / Aₓ of payload
-
Corrected A₂₈₀ = A₂₈₀ (ADC) - [Aₓ (ADC) × CF]
-
Molar concentration of Ab = Corrected A₂₈₀ / ε₂₈₀ (Ab)
-
Molar concentration of Payload = Aₓ (ADC) / εₓ (Payload)
-
DAR = [Payload] / [Ab]
-
-
-
Mass Spectrometry (MS):
-
Intact mass analysis of the ADC provides the most accurate DAR value and distribution. The mass of the conjugated antibody will increase by the mass of the linker-payload for each conjugation.
-
Purity and Aggregation
-
Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight species (aggregates).
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different DAR values, providing insight into the homogeneity of the product. Species with higher DARs are more hydrophobic and will have longer retention times.[8]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 4. How to Design and Synthesize Antibody Drug Conjugates? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminooxy PEG, Aminooxy linker, Aldehyde reactive Reagents | AxisPharm [axispharm.com]
- 8. agilent.com [agilent.com]
Application Notes and Protocols for Oxime Ligation with Aminooxy-PEG3-C2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxime ligation is a robust and highly selective bioorthogonal reaction that forms a stable oxime bond from the reaction of an aminooxy group with an aldehyde or ketone. This chemoselective ligation proceeds under mild aqueous conditions, making it an invaluable tool for the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and functionalized biomaterials. The Aminooxy-PEG3-C2-thiol linker is a bifunctional reagent featuring a terminal aminooxy group for oxime ligation and a thiol group for subsequent conjugation or surface attachment. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance. These notes provide detailed protocols and reaction conditions for the effective use of this compound in your research.
The high chemoselectivity of the oxime ligation allows for the specific reaction of the aminooxy group with a carbonyl group (aldehyde or ketone) even in the presence of other nucleophilic functional groups, such as the free thiol on the this compound linker.[1][2][3][4] This orthogonality is a key advantage, simplifying conjugation strategies.
Reaction Principles
The formation of an oxime bond is a condensation reaction between an aminooxy moiety and a carbonyl group, releasing a molecule of water. The reaction rate is pH-dependent and can be significantly accelerated by the use of nucleophilic catalysts, particularly at neutral pH.[5][6][7]
Effect of pH
The optimal pH for uncatalyzed oxime ligation is slightly acidic, typically between 4 and 5.[5] Under these conditions, the carbonyl group is sufficiently protonated to be activated for nucleophilic attack by the aminooxy group. At neutral pH, the reaction is significantly slower.
Catalysis
To achieve efficient ligation at physiological pH (around 7.4), the use of a catalyst is highly recommended. Aniline and its derivatives are effective nucleophilic catalysts that proceed by forming a more reactive Schiff base intermediate with the carbonyl compound.[1][2] Substituted anilines, such as p-phenylenediamine and m-phenylenediamine, have been shown to be even more effective catalysts than aniline, providing significant rate enhancements.[5][6][7]
Data Presentation
Table 1: Recommended Reaction Conditions for Oxime Ligation
| Parameter | Uncatalyzed Reaction | Catalyzed Reaction |
| pH | 4.0 - 5.0 | 6.5 - 7.5 |
| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) |
| Catalyst | None | Aniline, p-phenylenediamine, or m-phenylenediamine |
| Catalyst Concentration | N/A | 10 - 100 mM |
| Reactant Concentration | 1 - 10 mM | 0.1 - 5 mM |
| Reaction Time | 12 - 48 hours | 1 - 12 hours |
Table 2: Comparison of Catalysts for Oxime Ligation at Neutral pH
| Catalyst | Concentration (mM) | Relative Rate Enhancement (vs. uncatalyzed) | Reference |
| Aniline | 100 | ~40-fold | [7] |
| p-Phenylenediamine | 10 | ~120-fold | [5][6] |
| m-Phenylenediamine | 100 | ~2.5-fold faster than aniline | [7] |
Note: Rate enhancements are approximate and can vary depending on the specific reactants and conditions.
Table 3: Reactivity of Aldehydes vs. Ketones
| Carbonyl Group | Relative Reactivity | Typical Reaction Time (Catalyzed) | Reference |
| Aromatic Aldehyde | Very High | < 1 hour | [8] |
| Aliphatic Aldehyde | High | 1 - 4 hours | [8] |
| Aliphatic Ketone | Low | 12 - 24 hours | [8] |
Experimental Protocols
Materials
-
This compound (store at -20°C, protect from moisture)[9][10]
-
Aldehyde or ketone-containing molecule
-
Reaction Buffer:
-
Uncatalyzed: 100 mM Sodium Acetate buffer, pH 4.5
-
Catalyzed: 100 mM Phosphate buffer or HEPES buffer, pH 7.2
-
-
Catalyst Stock Solution: 1 M aniline, p-phenylenediamine, or m-phenylenediamine in DMSO or water.
-
Quenching Reagent (optional): 1 M solution of a scavenger aldehyde/ketone (e.g., acetone) or an aminooxy-containing molecule.
-
Analytical tools: HPLC, LC-MS for reaction monitoring and characterization.
Protocol 1: General Procedure for Oxime Ligation (Catalyzed)
-
Preparation of Reactants:
-
Dissolve the aldehyde or ketone-containing molecule in the chosen reaction buffer (e.g., 100 mM Phosphate buffer, pH 7.2) to a final concentration of 1 mM.
-
Immediately before use, dissolve this compound in the reaction buffer to a final concentration of 1.2 mM (1.2 equivalents). Note: Due to the reactivity of the aminooxy group, it is recommended to prepare this solution fresh.
-
-
Reaction Setup:
-
To the solution of the carbonyl-containing molecule, add the catalyst from the stock solution to achieve the desired final concentration (e.g., 50 mM).
-
Initiate the reaction by adding the this compound solution.
-
Mix the reaction gently by vortexing or inversion.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by HPLC or LC-MS.
-
-
Quenching (Optional):
-
If desired, the reaction can be quenched by adding an excess of a scavenger molecule to consume any unreacted starting material.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC), reversed-phase HPLC, or dialysis to remove unreacted starting materials and the catalyst.
-
Protocol 2: Handling of the Thiol Group
The chemoselectivity of the oxime ligation generally allows the reaction to proceed without the need for thiol protection.[1][2] However, to minimize the risk of disulfide bond formation, especially during long incubation times or if the reaction mixture is exposed to air, the following precautions can be taken:
-
Degassing Buffers: Before use, degas all buffers by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere if possible.
-
Addition of a Reducing Agent: A mild, non-thiol-containing reducing agent such as TCEP (Tris(2-carboxyethyl)phosphine) can be added at a low concentration (e.g., 0.1-0.5 mM) to maintain the thiol in its reduced state. Note: Ensure compatibility of the reducing agent with your downstream applications.
Visualizations
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - CAS:1200365-63-4 - 孚可科技(上海)有限公司 [forcbio.com]
- 10. medkoo.com [medkoo.com]
Preparing Proteins for Conjugation with Aminooxy-PEG3-C2-thiol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) to proteins, a process known as PEGylation, is a widely utilized strategy to enhance the therapeutic properties of protein-based drugs. PEGylation can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and enhanced stability.[1][2] The Aminooxy-PEG3-C2-thiol linker is a heterobifunctional reagent that offers precise control over the conjugation process, enabling the site-specific modification of proteins.
This linker possesses two distinct reactive groups: an aminooxy group for reaction with a carbonyl (aldehyde or ketone) to form a stable oxime bond, and a thiol group that can react with various functional groups, most commonly a maleimide, to form a stable thioether bond.[3][4] This dual functionality allows for two primary strategic approaches to protein conjugation, providing flexibility in experimental design.
This document provides detailed application notes and protocols for the preparation and conjugation of proteins using this compound. It outlines the two primary conjugation strategies, provides detailed experimental protocols, and discusses methods for the purification and characterization of the final protein-PEG conjugate.
Conjugation Strategies
There are two primary strategies for conjugating a protein using the Amino-PEG3-C2-thiol linker:
Strategy A: Aminooxy-First Conjugation. In this approach, the aminooxy group of the linker is first reacted with a carbonyl group on the target protein. This is often achieved by introducing an aldehyde or ketone onto the protein, for instance, through the oxidation of N-terminal serine residues or carbohydrate moieties on glycoproteins.[5] Subsequently, the free thiol group on the PEG linker is utilized for a second conjugation reaction, for example, with a maleimide-functionalized molecule.
Strategy B: Thiol-First Conjugation. This strategy involves the initial reaction of the thiol group of the linker with a thiol-reactive group on the protein, such as a maleimide. This requires the protein to either have a naturally accessible cysteine residue or one that has been introduced through genetic engineering or chemical modification. Following the thiol-maleimide conjugation, the aminooxy group on the PEG linker is then available for reaction with a carbonyl-containing molecule.[6]
Data Presentation: Reaction Parameters
The following tables summarize key quantitative data for the oxime ligation and thiol-maleimide conjugation reactions.
Table 1: Quantitative Data for Oxime Ligation
| Parameter | Recommended Range/Value | Citation |
| pH | 4.0 - 7.5 | [3][7][8] |
| Optimal pH | 4.5 - 5.5 (uncatalyzed); 6.5 - 7.5 (aniline-catalyzed) | [7][8] |
| Temperature | 4°C - 37°C | [3][8] |
| Reaction Time | 1 - 24 hours | [3][9] |
| Aminooxy-PEG Molar Excess | 10 - 50 fold | [10] |
| Aniline Catalyst Concentration | 10 - 100 mM | [7] |
Table 2: Quantitative Data for Thiol-Maleimide Conjugation
| Parameter | Recommended Range/Value | Citation |
| pH | 6.5 - 7.5 | [1][6] |
| Temperature | 4°C - 25°C (Room Temperature) | [1] |
| Reaction Time | 1 - 4 hours (at RT) or overnight at 4°C | [1] |
| Maleimide Molar Excess | 10 - 20 fold | [1] |
| Reducing Agent (for disulfide reduction) | TCEP (5-50 mM) or DTT (10-100 mM) | [1][6] |
| EDTA (to prevent thiol oxidation) | 1 - 5 mM | [1] |
Experimental Protocols
Protocol 1: Aminooxy-First Conjugation Strategy
This protocol describes the conjugation of this compound to a protein containing a carbonyl group, followed by a subsequent reaction utilizing the thiol group.
Materials:
-
Protein with a carbonyl group (aldehyde or ketone)
-
This compound
-
Conjugation Buffer (e.g., 100 mM MES, 100 mM NaCl, pH 5.5)
-
Aniline (optional, for catalysis)
-
Quenching reagent for aminooxy reaction (e.g., acetone)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))
-
Maleimide-functionalized molecule for second conjugation
-
Thiol Conjugation Buffer (e.g., 100 mM Phosphate Buffer, 150 mM NaCl, 10 mM EDTA, pH 7.2)
-
Quenching reagent for thiol reaction (e.g., N-ethylmaleimide or L-cysteine)
Methodology:
-
Protein Preparation:
-
If necessary, introduce a carbonyl group onto the protein. For glycoproteins, this can be achieved by mild oxidation of sialic acid residues with sodium periodate. For proteins with an N-terminal serine, enzymatic or chemical oxidation can be employed.
-
Buffer exchange the protein into the Conjugation Buffer.
-
-
This compound Stock Solution:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) at a concentration of 10-50 mM.
-
-
Oxime Ligation Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (typically 10-50 fold).
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.[7]
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle mixing.[3][8]
-
Monitor the reaction progress using SDS-PAGE or Mass Spectrometry.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of a small molecule containing a carbonyl group, such as acetone.
-
Purify the protein-PEG-thiol conjugate from excess reagents using SEC or IEX.[11][]
-
-
Second Conjugation (Thiol-Maleimide Reaction):
-
Buffer exchange the purified protein-PEG-thiol conjugate into the Thiol Conjugation Buffer.
-
Add the maleimide-functionalized molecule at a 10-20 fold molar excess.[1]
-
Incubate at room temperature for 1-4 hours or overnight at 4°C.[1]
-
Quench the reaction with an excess of a small molecule thiol like L-cysteine.
-
-
Final Purification and Characterization:
Protocol 2: Thiol-First Conjugation Strategy
This protocol details the conjugation of this compound to a protein via a thiol-reactive group, followed by a subsequent reaction utilizing the aminooxy group.
Materials:
-
Protein with a thiol-reactive group (e.g., maleimide) or a reducible disulfide bond.
-
This compound
-
Thiol Conjugation Buffer (e.g., 100 mM Phosphate Buffer, 150 mM NaCl, 10 mM EDTA, pH 7.2)
-
Reducing agent (TCEP or DTT, if needed)
-
Quenching reagent for thiol reaction (e.g., N-ethylmaleimide or L-cysteine)
-
Purification system (e.g., SEC or IEX)
-
Carbonyl-containing molecule for second conjugation
-
Aminooxy Conjugation Buffer (e.g., 100 mM MES, 100 mM NaCl, pH 5.5)
-
Aniline (optional, for catalysis)
-
Quenching reagent for aminooxy reaction (e.g., acetone)
Methodology:
-
Protein Preparation:
-
If the protein has disulfide bonds that need to be reduced to generate free thiols, treat the protein with a 10-100 fold molar excess of TCEP or DTT for 30-60 minutes at room temperature.[1][6] If DTT is used, it must be removed prior to adding the maleimide reagent.
-
Buffer exchange the protein into the Thiol Conjugation Buffer. Ensure the buffer is degassed to prevent re-oxidation of thiols.[1]
-
-
This compound Stock Solution:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) at a concentration of 10-50 mM.
-
-
Thiol-Maleimide Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (typically 10-20 fold).
-
Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle mixing.[1]
-
Monitor the reaction progress using SDS-PAGE or Mass Spectrometry.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of a small molecule thiol like L-cysteine.
-
Purify the protein-PEG-aminooxy conjugate from excess reagents using SEC or IEX.[11][]
-
-
Second Conjugation (Oxime Ligation):
-
Buffer exchange the purified protein-PEG-aminooxy conjugate into the Aminooxy Conjugation Buffer.
-
Add the carbonyl-containing molecule at a 10-50 fold molar excess.[10]
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.[7]
-
Quench the reaction with an excess of a small molecule containing an aminooxy group.
-
-
Final Purification and Characterization:
Visualizations
Experimental Workflows
Caption: Aminooxy-First Conjugation Workflow.
Caption: Thiol-First Conjugation Workflow.
Chemical Reactions
Caption: Key Chemical Reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 4. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 13. Introduction of the mass spread function for characterization of protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aboligo.com [aboligo.com]
Application Notes and Protocols for Aminooxy-PEG3-C2-thiol Linker in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. One ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.
The Aminooxy-PEG3-C2-thiol linker is a versatile chemical tool for the synthesis of PROTACs. Its heterobifunctional nature, featuring an aminooxy group and a thiol group, allows for the sequential and chemoselective conjugation of two different molecular entities. The polyethylene glycol (PEG) component enhances solubility and can influence the physicochemical properties of the final PROTAC molecule.[1][2] This document provides detailed application notes and protocols for the use of the this compound linker in the development of novel protein degraders.
Principle of PROTAC Action
PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The key steps are as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (POI) and an E3 ubiquitin ligase, forming a POI-PROTAC-E3 ligase ternary complex.[3]
-
Ubiquitination: The formation of the ternary complex brings the POI into close proximity with the E3 ligase, which facilitates the transfer of ubiquitin (a small regulatory protein) from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex that degrades the tagged protein into small peptides.[4]
-
Recycling: The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[5]
Diagram of the PROTAC-mediated Protein Degradation Pathway
Caption: General mechanism of PROTAC-induced protein degradation.
PROTAC Synthesis using this compound Linker
The synthesis of a PROTAC using the this compound linker involves a two-step sequential conjugation strategy. This allows for the controlled assembly of the final heterobifunctional molecule.
Step 1: Aminooxy Conjugation
The aminooxy group reacts specifically with aldehydes or ketones to form a stable oxime linkage.[6] This reaction is typically performed first.
Step 2: Thiol Conjugation
The thiol group can react with various electrophilic functional groups, most commonly maleimides, to form a stable thioether bond.[7]
Diagram of the PROTAC Synthesis Workflow
Caption: Two-step synthesis of a PROTAC using the this compound linker.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound Linker
This protocol describes a general procedure. Molar ratios and reaction conditions may require optimization.
Materials:
-
POI ligand with an accessible aldehyde or ketone functional group.
-
E3 ligase ligand with a maleimide functional group.
-
This compound linker.
-
Anhydrous solvents (e.g., DMF, DMSO).
-
Reaction buffers (e.g., phosphate buffer, pH 7.0-7.5).
-
Purification equipment (e.g., HPLC).
Procedure:
Step 1: Conjugation of POI Ligand to the Linker (Oxime Formation)
-
Dissolve the POI ligand (1 equivalent) and this compound linker (1.1 equivalents) in an appropriate anhydrous solvent.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, purify the intermediate product (POI ligand-linker conjugate) by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the intermediate as a solid.
Step 2: Conjugation of E3 Ligase Ligand to the Intermediate (Thioether Formation)
-
Dissolve the purified POI ligand-linker conjugate (1 equivalent) in a suitable buffer (e.g., phosphate buffer, pH 7.2).
-
Dissolve the E3 ligase ligand with a maleimide group (1.2 equivalents) in a minimal amount of organic solvent (e.g., DMSO) and add it to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Once the reaction is complete, purify the final PROTAC molecule by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC product.
Protocol 2: Evaluation of PROTAC-mediated Protein Degradation by Western Blot
This protocol allows for the quantification of POI degradation in cells treated with the synthesized PROTAC.[4][8]
Materials:
-
Cell line expressing the POI.
-
Synthesized PROTAC.
-
Cell culture medium and reagents.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the POI.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against the POI.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for the POI and the loading control.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[9]
-
Table 1: Template for Quantitative Protein Degradation Data
| PROTAC Concentration | Normalized POI Level (%) | % Degradation |
| Vehicle (0 nM) | 100 | 0 |
| 0.1 nM | ||
| 1 nM | ||
| 10 nM | ||
| 100 nM | ||
| 1 µM | ||
| 10 µM |
DC₅₀: [Calculated Value] Dₘₐₓ: [Calculated Value]
Protocol 3: Ternary Complex Formation Assay using NanoBRET™
This protocol provides a method to assess the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.[10][11][12][13]
Materials:
-
HEK293 cells (or other suitable cell line).
-
Expression vector for NanoLuc®-POI fusion protein.
-
Expression vector for HaloTag®-E3 ligase fusion protein.
-
Transfection reagent.
-
Synthesized PROTAC.
-
HaloTag® NanoBRET® 618 Ligand.
-
Nano-Glo® Live Cell Substrate.
-
Luminometer with 460 nm and >610 nm filters.
Procedure:
-
Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors.
-
Cell Plating: Plate the transfected cells in a 96-well white-bottom plate.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 2-4 hours).
-
Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate to the wells.
-
Signal Measurement: Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal/donor signal). Plot the ratio against the PROTAC concentration to determine the EC₅₀ for ternary complex formation.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison. Below are template tables for presenting key experimental results.
Table 2: Summary of PROTAC Performance
| PROTAC ID | Target Protein | E3 Ligase | DC₅₀ (nM) | Dₘₐₓ (%) | Ternary Complex EC₅₀ (nM) |
| Example-001 | e.g., BRD4 | e.g., VHL |
Visualization of Experimental Workflow
Diagram of the PROTAC Evaluation Workflow
Caption: A typical experimental workflow for the synthesis and evaluation of a PROTAC.
Conclusion
The this compound linker offers a strategic advantage for the modular synthesis of PROTACs due to its orthogonal reactive groups. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to design, synthesize, and evaluate novel protein degraders. While specific degradation data for this particular linker is not widely published, the provided methodologies are robust and can be adapted to a wide range of protein targets and ligands. Careful optimization of linker length, composition, and attachment points is crucial for achieving potent and selective protein degradation.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 6. Synthesis of a new heterobifunctional linker, N-[4-(aminooxy)butyl]maleimide, for facile access to a thiol-reactive 18F-labeling agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
Application Notes and Protocols for Aminooxy-PEG3-C2-thiol in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminooxy-PEG3-C2-thiol is a heterobifunctional linker that offers precise control over the assembly of complex drug delivery systems. Its unique architecture, featuring a terminal aminooxy group, a flexible polyethylene glycol (PEG) spacer, and a reactive thiol group, enables the orthogonal conjugation of distinct molecular entities. This allows for the strategic attachment of targeting ligands, therapeutic payloads, and nanoparticle carriers, paving the way for the development of highly specific and effective targeted therapies.
The aminooxy group facilitates the formation of a stable oxime bond with aldehydes and ketones, a reaction known for its high chemoselectivity and biocompatibility.[1][2] Concurrently, the thiol group provides a versatile handle for conjugation to maleimide-functionalized molecules or for direct anchoring to the surface of gold nanoparticles.[3][4] The integrated PEG3 spacer enhances the solubility and bioavailability of the resulting conjugate while minimizing steric hindrance between the conjugated species.[5][6]
These characteristics make this compound a valuable tool in the construction of sophisticated drug delivery platforms, including antibody-drug conjugates (ADCs), targeted nanoparticles, and liposomes designed for site-specific drug release.
Key Applications in Drug Delivery
The dual-reactive nature of this compound allows for a modular approach to designing drug delivery systems. Key applications include:
-
Site-Specific Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody. For instance, the aminooxy group can be reacted with an aldehyde-modified drug, and the thiol group can subsequently be conjugated to a maleimide-activated site on a monoclonal antibody. This ensures a controlled drug-to-antibody ratio (DAR) and preserves the antigen-binding affinity of the antibody.[1][5]
-
Dual-Functionalized Nanoparticles: Nanoparticles, such as liposomes or polymeric micelles, can be functionalized with both targeting ligands and other molecules. The thiol group can anchor the linker to the nanoparticle surface (e.g., gold nanoparticles), while the aminooxy group can be used to attach a targeting peptide or a small molecule that has been modified to contain an aldehyde or ketone.[3][7]
-
Targeted Liposomal Formulations: The thiol group can be reacted with a maleimide-functionalized lipid to incorporate the linker into the liposome bilayer. The outwardly displayed aminooxy group is then available for the conjugation of targeting moieties, enabling the liposomes to selectively bind to and deliver their encapsulated drug to target cells.[7][8]
Data Presentation: Physicochemical Properties of Functionalized Nanoparticles
The following table summarizes hypothetical yet representative quantitative data for the characterization of gold nanoparticles (AuNPs) functionalized with this compound and a subsequent targeting ligand. This data is crucial for assessing the success of the conjugation steps and the overall quality of the drug delivery vehicle.
| Parameter | Bare AuNPs | AuNP-S-PEG3-Aminooxy | AuNP-S-PEG3-Oxime-Ligand |
| Hydrodynamic Diameter (nm) | 15.2 ± 0.8 | 25.8 ± 1.5 | 35.4 ± 2.1 |
| Zeta Potential (mV) | -25.6 ± 1.2 | -18.3 ± 0.9 | -12.1 ± 1.4 |
| Surface Plasmon Resonance (nm) | 520 | 524 | 528 |
| Conjugation Efficiency (%) | N/A | >90% (estimated by UV-Vis) | ~75% (estimated by HPLC) |
Experimental Protocols
Protocol 1: Functionalization of Gold Nanoparticles with this compound
This protocol describes the initial step of attaching the linker to a nanoparticle surface, a prerequisite for subsequent conjugation steps.
Materials:
-
Gold Nanoparticles (AuNPs, 15 nm) in citrate buffer
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized (DI) water
-
Centrifuge
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in DI water.
-
To 1 mL of the AuNP solution, add the this compound solution to achieve a final linker concentration of 10 µM.
-
Incubate the mixture for 2 hours at room temperature with gentle stirring to facilitate the formation of the gold-thiol bond.
-
Centrifuge the solution at 12,000 x g for 20 minutes to pellet the functionalized AuNPs.
-
Carefully remove the supernatant containing excess linker.
-
Resuspend the pellet in 1 mL of PBS.
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unconjugated linker.
-
Resuspend the final pellet in 1 mL of PBS for storage at 4°C or for immediate use in the next conjugation step.
Protocol 2: Conjugation of an Aldehyde-Modified Targeting Peptide via Oxime Ligation
This protocol details the attachment of a targeting ligand to the aminooxy-functionalized nanoparticles.
Materials:
-
Aminooxy-functionalized AuNPs (from Protocol 1)
-
Aldehyde-modified targeting peptide
-
Aniline (catalyst)
-
MES Buffer (0.1 M, pH 5.5)
-
HPLC system for analysis
Procedure:
-
Prepare a 2 mg/mL solution of the aldehyde-modified targeting peptide in MES buffer.
-
To 1 mL of the aminooxy-functionalized AuNPs in PBS, add 100 µL of the peptide solution.
-
Add aniline to a final concentration of 10 mM to catalyze the oxime ligation reaction.
-
Incubate the reaction mixture for 4-6 hours at 37°C with gentle shaking.
-
Purify the peptide-conjugated AuNPs by centrifugation (12,000 x g for 20 minutes) to remove unreacted peptide and catalyst.
-
Resuspend the pellet in PBS. Repeat the wash step twice.
-
Analyze the final product using UV-Vis spectroscopy to confirm the shift in the surface plasmon resonance peak and use HPLC to quantify the conjugation efficiency by measuring the depletion of the free peptide from the supernatant.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Workflow for creating targeted nanoparticles.
References
- 1. Site-Specific Antibody Conjugation Strategy to Functionalize Virus-Based Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 3. Dual-Ligand Modification of PEGylated Liposomes Used for Targeted Doxorubicin Delivery to Enhance Anticancer Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiol PEG Aminooxy [nanocs.net]
- 5. PEGylation and surface functionalization of liposomes containing drug nanocrystals for cell-targeted delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-specific conjugation of an antibody on a gold nanoparticle surface for one-step diagnosis of prostate specific antigen with dynamic light scattering - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Aminooxy-PEG3-C2-thiol Reactions
Welcome to the technical support center for Aminooxy-PEG3-C2-thiol reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low reaction yields. The unique bifunctional nature of the this compound linker, possessing both an aminooxy group for oxime ligation and a thiol group for maleimide chemistry, offers great versatility in bioconjugation. However, this duality also presents specific challenges. This resource provides a structured approach to identifying and resolving these issues through a series of frequently asked questions and detailed protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions.
General Issues
Q1: My overall yield is very low after the two-step conjugation. Where should I start troubleshooting?
Low overall yield in a two-step conjugation can stem from issues in the first reaction, the second reaction, or the purification steps. A systematic approach is crucial.
-
Analyze Intermediates: If possible, analyze the product after the first conjugation step to assess its yield and purity before proceeding to the second reaction.
-
Reaction Order: The order of reactions matters. The stability of each functional group under the conditions of the other reaction is a key consideration.
-
Reagent Quality: Ensure the integrity of your starting materials, including the this compound linker and your target molecules.
Troubleshooting the Oxime Ligation (Aminooxy Reaction)
Q2: I am seeing low yield in the first step, the oxime ligation between the aminooxy group and a carbonyl (aldehyde or ketone). What are the common causes?
Low yield in oxime ligation is often related to reaction conditions and reagent stability.
-
Suboptimal pH: The ideal pH for uncatalyzed oxime ligation is slightly acidic, typically between 4 and 5.[1] If the reaction must be performed at a neutral pH, the rate will be significantly slower, leading to lower yields in a given timeframe.
-
Absence or Inefficiency of Catalyst: At neutral pH, the use of a nucleophilic catalyst, such as aniline, is crucial to accelerate the reaction.[1]
-
Reactant Instability: The aminooxy group can be reactive and may degrade over time. Ensure the purity and stability of your this compound linker.
-
Steric Hindrance: Aldehydes are generally more reactive than ketones due to less steric hindrance. If you are using a sterically hindered ketone, the reaction will be inherently slower.
-
Side Reactions: Impurities in solvents or reagents can lead to unwanted side reactions. It is recommended to use high-grade solvents.
Q3: How can I optimize the pH for my oxime ligation?
The optimal pH is dependent on whether a catalyst is used.
-
Uncatalyzed Reactions: A pH range of 4-5 is generally most effective.[1]
-
Catalyzed Reactions: With a suitable catalyst like aniline, the reaction can be efficient at or near neutral pH (pH 7).[1]
Q4: Can the aniline catalyst interfere with the thiol group on the linker?
While aniline is a catalyst for oxime bond formation, there is potential for side reactions with thiol groups, especially under certain conditions. It is advisable to use the minimum effective concentration of the catalyst and to purify the intermediate product thoroughly after the reaction.
Troubleshooting the Thiol-Maleimide Reaction
Q5: I have successfully completed the oxime ligation, but I am getting low yield in the subsequent thiol-maleimide reaction. What could be the problem?
Issues with the thiol-maleimide reaction often revolve around the stability of the reactants and the reaction environment.
-
Thiol Oxidation: The thiol group on the PEG linker is susceptible to oxidation, forming disulfide bonds that are unreactive with maleimides. It is crucial to work with degassed buffers and consider the use of a non-thiol reducing agent like TCEP.
-
Maleimide Hydrolysis: The maleimide ring is prone to hydrolysis, especially at pH values above 7.5, rendering it inactive.[2] It is recommended to prepare maleimide solutions fresh and perform the reaction in a pH range of 6.5-7.5.[2]
-
Incorrect Stoichiometry: The molar ratio of the maleimide-containing molecule to the thiol-PEG linker is critical. A 10-20 fold molar excess of the maleimide reagent is a common starting point for labeling proteins.[2]
-
Suboptimal pH: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2]
-
Thioether Bond Instability: The formed thioether bond can undergo a retro-Michael reaction, leading to dissociation of the conjugate, although it is generally considered stable under physiological conditions.[3]
Q6: My final conjugate is not stable. What could be the cause?
Instability of the final conjugate is often related to the reversibility of the maleimide-thiol linkage.[2] Under certain conditions, the thioether bond can undergo a retro-Michael reaction.
Quantitative Data Summary
Optimizing reaction parameters is key to achieving high yields. The following table summarizes typical reaction conditions.
| Reaction Type | Parameter | Recommended Value/Range | Notes |
| Oxime Ligation | pH (uncatalyzed) | 4.0 - 5.0 | Slightly acidic conditions favor the reaction. |
| pH (catalyzed) | 6.5 - 7.5 | Aniline is a common catalyst at neutral pH. | |
| Reactant Ratio | 1:1 to 1:5 (Aminooxy:Carbonyl) | An excess of the carbonyl compound can drive the reaction. | |
| Temperature | Room Temperature | ||
| Duration | 2 - 24 hours | Monitor reaction progress by TLC or LC-MS. | |
| Thiol-Maleimide | pH | 6.5 - 7.5 | Minimizes maleimide hydrolysis and reaction with amines.[2] |
| Reactant Ratio | 1:10 to 1:20 (Thiol:Maleimide) | An excess of the maleimide-containing molecule is often used.[4] | |
| Temperature | Room Temperature or 4°C | ||
| Duration | 2 hours to overnight | [4] |
Experimental Protocols
Protocol 1: Sequential Conjugation - Oxime Ligation First
This protocol is recommended when the maleimide-containing molecule is sensitive to acidic conditions.
Materials:
-
This compound
-
Aldehyde or ketone-containing molecule
-
Maleimide-containing molecule
-
Reaction Buffer A (e.g., 100 mM Sodium Acetate, pH 4.5)
-
Reaction Buffer B (e.g., 100 mM Phosphate buffer, 150 mM NaCl, pH 7.2)
-
Aniline (optional, for neutral pH reaction)
-
TCEP (tris(2-carboxyethyl)phosphine)
-
Purification columns (e.g., Size Exclusion Chromatography - SEC)
Procedure:
Step 1: Oxime Ligation
-
Dissolve the aldehyde or ketone-containing molecule in Reaction Buffer A.
-
Dissolve this compound in Reaction Buffer A and add it to the carbonyl-containing molecule solution at a desired molar ratio (e.g., 1:1.2).
-
If performing the reaction at neutral pH, use Reaction Buffer B and add aniline to a final concentration of 10-20 mM.
-
Allow the reaction to proceed at room temperature for 2-24 hours with gentle stirring. Monitor the reaction by LC-MS or TLC.
-
Purify the resulting Thiol-PEG-conjugate using SEC to remove unreacted starting materials.
Step 2: Thiol-Maleimide Reaction
-
Dissolve the purified Thiol-PEG-conjugate in degassed Reaction Buffer B.
-
If necessary, add TCEP to a final concentration of 1-5 mM to ensure the thiol group is reduced.
-
Dissolve the maleimide-containing molecule in a small amount of DMSO and add it to the Thiol-PEG-conjugate solution at a 10-20 fold molar excess.[4]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Purify the final bifunctional conjugate using SEC or another appropriate chromatographic method.
Protocol 2: Quantification of Free Thiols using Ellman's Reagent
This protocol allows you to determine the concentration of free thiol groups on your this compound linker before the maleimide reaction.
Materials:
-
Ellman's Reagent (DTNB)
-
Reaction Buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)
-
Thiol-containing sample (e.g., purified Thiol-PEG-conjugate)
-
Cysteine or other thiol standard
Procedure:
-
Prepare a standard curve using known concentrations of a thiol standard like cysteine.
-
Add a small volume of the thiol-containing sample to the Reaction Buffer.
-
Add Ellman's Reagent solution and mix.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
Calculate the thiol concentration based on the standard curve.
Visualizations
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in your this compound reactions.
Caption: A flowchart for systematically troubleshooting low yield issues.
Sequential Conjugation Experimental Workflow
This diagram outlines the key stages of a sequential conjugation reaction using this compound.
Caption: The sequential steps involved in a bifunctional conjugation.
References
Optimizing PROTAC Linker Length with Aminooxy-PEG3-C2-thiol: A Technical Support Center
Welcome to the technical support center for optimizing Proteolysis-Targeting Chimera (PROTAC) linker length, with a specific focus on the versatile bifunctional linker, Aminooxy-PEG3-C2-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, answer frequently asked questions, and offer detailed experimental protocols to streamline your PROTAC development workflow.
Troubleshooting Guides
This section addresses common issues encountered during PROTAC optimization experiments, particularly when modulating linker length.
| Problem | Potential Cause | Recommended Solution |
| Low PROTAC Yield or Purity | Incomplete reaction during conjugation steps. | Optimize reaction conditions (pH, temperature, reaction time). Ensure high-purity starting materials. Employ appropriate purification techniques such as HPLC. |
| Degradation of the thiol or aminooxy functional groups. | Use freshly prepared reagents. Degas buffers to prevent oxidation of thiols.[1] | |
| PROTAC Shows Good Binary Binding but No Target Degradation | Suboptimal linker length preventing the formation of a stable ternary complex. | Synthesize a library of PROTACs with varying linker lengths to identify the optimal distance for productive ternary complex formation.[2] |
| Steric hindrance between the target protein and the E3 ligase. | Alter the attachment point of the linker on the target protein ligand or the E3 ligase ligand. | |
| Unfavorable orientation of the target protein's ubiquitination sites. | Modify the linker's rigidity or composition to influence the conformational dynamics of the ternary complex. | |
| "Hook Effect" Observed (Decreased Degradation at High PROTAC Concentrations) | Formation of non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) dominating over the productive ternary complex. | This is an inherent characteristic of PROTACs. Focus on optimizing the linker to enhance ternary complex cooperativity, which can mitigate the severity of the hook effect. |
| Poor physicochemical properties of the PROTAC. | Modify the linker to improve solubility and cell permeability. Incorporating more hydrophilic PEG units can be beneficial.[3] | |
| Inconsistent Results Between Experiments | Variability in cell health or passage number. | Use cells within a consistent passage number range and ensure they are healthy and actively dividing during the experiment. |
| Instability of the PROTAC molecule. | Assess the stability of your PROTAC in cell culture media and under experimental conditions. Modify the linker to enhance stability if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC?
A1: The linker is a critical component of a PROTAC that connects the ligand binding to the protein of interest (POI) to the ligand that recruits an E3 ubiquitin ligase.[2] Its length, composition, and attachment points are crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and proteasomal degradation of the POI.[4]
Q2: Why is linker length optimization so important for PROTAC efficacy?
A2: The distance between the POI and the E3 ligase, dictated by the linker length, is a key determinant of degradation efficiency. A linker that is too short may cause steric clashes, preventing the formation of the ternary complex. Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer. Therefore, a systematic evaluation of different linker lengths is necessary to identify the optimal distance for maximal degradation.[2]
Q3: What are the advantages of using a PEG-based linker like this compound?
A3: Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, which can improve the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[3] The defined length of PEG units also allows for precise control over the linker length during optimization studies. The bifunctional nature of this compound (containing both an aminooxy and a thiol group) allows for versatile and sequential conjugation strategies.
Q4: How do I choose the attachment points for the linker on my ligands?
A4: The attachment points should be at positions on the ligands that are solvent-exposed and do not interfere with their binding to the target protein or the E3 ligase. Computational modeling and analysis of co-crystal structures of the ligands bound to their respective proteins can help identify suitable attachment points.
Q5: What assays are essential for evaluating PROTACs with different linker lengths?
A5: Key assays include:
-
Western Blotting: To quantify the degradation of the target protein (determine DC50 and Dmax values).[3]
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): To assess the cytotoxic effects of the PROTACs.
-
Ternary Complex Formation Assays (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), FRET): To directly measure the formation and stability of the POI-PROTAC-E3 ligase complex.[4]
-
Ubiquitination Assays: To confirm that the target protein is being ubiquitinated in a PROTAC-dependent manner.[5]
Quantitative Data on Linker Length Optimization
The following tables summarize experimental data illustrating the impact of linker length on PROTAC efficacy.
Table 1: Impact of PEG Linker Length on TBK1 Degradation
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| TBK1-PROTAC-1 | 7 | No degradation | ~0 |
| TBK1-PROTAC-2 | 12 | >1000 | <20 |
| TBK1-PROTAC-3 | 16 | 150 | 85 |
| TBK1-PROTAC-4 | 21 | 3 | 96 |
| TBK1-PROTAC-5 | 29 | 292 | 76 |
Data adapted from literature reports.[2]
Table 2: Effect of Linker Length on ERα Degradation and Cell Viability
| PROTAC | Linker Length (atoms) | % ERα Degraded (at 1 µM) | IC50 (µM) in MCF7 cells |
| ERα-PROTAC-1 | 9 | ~20 | >10 |
| ERα-PROTAC-2 | 12 | ~60 | 5.2 |
| ERα-PROTAC-3 | 16 | ~90 | 1.8 |
| ERα-PROTAC-4 | 19 | ~75 | 3.5 |
| ERα-PROTAC-5 | 21 | ~50 | 6.1 |
Data compiled from published studies.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC Library with Varying Linker Lengths using this compound
This protocol outlines a general strategy for synthesizing a library of PROTACs with varying linker lengths. This hypothetical workflow assumes the target protein ligand (POI-ligand) contains a ketone or aldehyde group and the E3 ligase ligand contains a maleimide group.
Materials:
-
POI-ligand with a ketone or aldehyde functional group.
-
E3 ligase ligand with a maleimide functional group.
-
Aminooxy-PEGn-C2-thiol linkers (where 'n' is the number of PEG units, e.g., PEG3, PEG6, etc.).
-
Anhydrous DMSO or DMF.[1]
-
Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed.[6]
-
Tris(2-carboxyethyl)phosphine (TCEP).[1]
-
Aniline (as a catalyst for oxime formation).[7]
-
Reverse-phase HPLC for purification.
-
Mass spectrometer for characterization.
Procedure:
Step 1: Conjugation of Aminooxy-PEGn-C2-thiol to the POI-ligand (Oxime Ligation)
-
Dissolve the POI-ligand (containing a ketone/aldehyde) in anhydrous DMSO or DMF to a final concentration of 10 mM.
-
In a separate vial, dissolve the Aminooxy-PEGn-C2-thiol linker in the same solvent to a final concentration of 12 mM (1.2 molar equivalents).
-
Add the linker solution to the POI-ligand solution.
-
Add a catalytic amount of aniline (e.g., 1-2 µL of a 1 M solution in DMSO).[7]
-
Incubate the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, the product (POI-ligand-linker intermediate) can be used directly in the next step or purified by reverse-phase HPLC.
Step 2: Conjugation of the POI-ligand-linker Intermediate to the E3 Ligase Ligand (Thiol-Maleimide Ligation)
-
Dissolve the E3 ligase ligand (containing a maleimide) in degassed PBS (pH 7.2-7.5) to a final concentration of 10 mM.
-
Dissolve the crude or purified POI-ligand-linker intermediate from Step 1 in degassed PBS to a final concentration of 11 mM (1.1 molar equivalents).
-
If the thiol on the linker is protected or has formed a disulfide bond, add a 10-fold molar excess of TCEP to the POI-ligand-linker intermediate solution and incubate for 30 minutes at room temperature to ensure a free thiol is available.[1]
-
Add the POI-ligand-linker intermediate solution to the E3 ligase ligand solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours, protected from light. Monitor the reaction by LC-MS.[6]
-
Once the reaction is complete, purify the final PROTAC product by reverse-phase HPLC.
-
Characterize the purified PROTAC by mass spectrometry and NMR to confirm its identity and purity.
Repeat these steps for each Aminooxy-PEGn-C2-thiol linker with a different number of PEG units to generate the PROTAC library.
Protocol 2: Western Blot for PROTAC-mediated Protein Degradation
-
Cell Culture and Treatment: Plate the cells of interest in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of each PROTAC from the synthesized library for a specified period (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).[3]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. Block the membrane and then incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL detection reagent and an imaging system. Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control for each PROTAC concentration. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.[3]
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-induced protein degradation.
Experimental Workflow for PROTAC Linker Optimization
Caption: A typical experimental workflow for optimizing PROTAC linker length.
Troubleshooting Logic for Poor Degradation
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. portlandpress.com [portlandpress.com]
- 5. lifesensors.com [lifesensors.com]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
preventing disulfide bond formation with Aminooxy-PEG3-C2-thiol
Welcome to the technical support center for Aminooxy-PEG3-C2-thiol. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this linker by providing troubleshooting guidance and answers to frequently asked questions, with a focus on preventing unwanted disulfide bond formation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional linker containing an aminooxy group, a polyethylene glycol (PEG) spacer, and a terminal thiol group. It is commonly used in bioconjugation and is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are molecules designed to bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.[1]
Q2: Why is my this compound forming dimers or oligomers?
The thiol (-SH) group on the this compound is susceptible to oxidation, which can lead to the formation of a disulfide bond (-S-S-) between two molecules of the linker.[2][3] This dimerization can be accelerated by exposure to air (oxygen), certain metal ions, and pH conditions above 7.
Q3: How should I properly store this compound to prevent degradation?
To minimize oxidation and maintain the integrity of the thiol group, this compound should be stored at -20°C in a tightly sealed container, and kept dry.[4] For long-term storage of the powder, a duration of up to 3 years can be expected under these conditions.[1] If in solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Q4: What is the recommended solvent for dissolving this compound?
This compound is soluble in DMSO.[5] When preparing a stock solution, it is advisable to use a dry, amine-free solvent to prevent degradation of the aminooxy group and minimize oxidation of the thiol group.
Troubleshooting Guide
Issue: Low conjugation efficiency to my target molecule.
This is a common issue that can often be traced back to the deactivation of the thiol group through disulfide bond formation.
Root Cause Analysis and Solutions:
-
Disulfide Bond Formation: The thiol group may have oxidized to form a disulfide dimer.
-
Solution: Before proceeding with your conjugation reaction, it is crucial to reduce any existing disulfide bonds. This can be achieved by treating your this compound solution with a reducing agent.
-
-
Incorrect pH: The reactivity of the thiol group is pH-dependent.
-
Solution: For many thiol-reactive chemistries, such as maleimide conjugations, a pH range of 6.5-7.5 is optimal.[] Maintaining the pH in this range ensures the thiol is sufficiently nucleophilic for the reaction without promoting rapid oxidation.
-
-
Degraded Reagent: Improper storage or handling can lead to the degradation of the linker.
Experimental Protocols
Protocol 1: Reduction of Disulfide Bonds in this compound using TCEP
This protocol describes the pre-treatment of this compound to ensure the thiol group is in its active, reduced state prior to conjugation.
Materials:
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Degassed, nitrogen-sparged reaction buffer (e.g., phosphate buffer, pH 7.2)
-
Dry, amine-free solvent (e.g., DMSO)
Procedure:
-
Prepare TCEP Stock Solution: Dissolve TCEP hydrochloride in degassed water to a final concentration of 100 mM.
-
Dissolve this compound: Prepare a stock solution of this compound in dry, amine-free DMSO.
-
Reduction Reaction:
-
In a reaction vessel, add the desired amount of this compound solution.
-
Add the reaction buffer.
-
Add the TCEP stock solution to a final concentration of 10-20 mM. A 10-fold molar excess of TCEP over the thiol is often recommended.[8]
-
-
Incubation: Incubate the reaction mixture at room temperature for 15-30 minutes.
-
Proceed to Conjugation: The reduced this compound is now ready for use in your conjugation reaction. TCEP is compatible with many thiol-reactive chemistries, such as maleimide reactions, and often does not need to be removed.[9]
Comparison of Common Reducing Agents
For researchers considering different reducing agents, the following table provides a comparison of TCEP and Dithiothreitol (DTT).
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Mechanism | Phosphine-based, directly reduces disulfides.[7] | Thiol-based, works via disulfide exchange.[7][10] |
| Effective pH Range | Wide range (1.5 - 8.5).[11] | Optimal at pH > 7.[11] |
| Stability in Solution | More stable, resistant to air oxidation.[7][8] | Oxidizes rapidly in solution.[7] |
| Odor | Odorless.[11] | Strong, unpleasant sulfur smell.[11] |
| Compatibility | Compatible with maleimide chemistry without removal.[9][11] | Contains thiols, must be removed before maleimide conjugation.[9] |
Visual Guides
Workflow for Preparing this compound for Conjugation
Caption: Recommended workflow for preparing this compound.
Conceptual Pathway of Disulfide Bond Formation and Prevention
Caption: Oxidation and reduction of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound - CAS:1200365-63-4 - 孚可科技(上海)有限公司 [forcbio.com]
- 5. medkoo.com [medkoo.com]
- 7. metabion.com [metabion.com]
- 8. Disulfide reduction using TCEP reaction [biosyn.com]
- 9. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. agscientific.com [agscientific.com]
side reactions of the aminooxy group in bioconjugation
Welcome to the technical support center for aminooxy bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during oxime ligation experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during bioconjugation experiments using aminooxy chemistry.
Issue 1: Low Conjugation Yield
Question: I am observing a low yield for my oxime ligation reaction. What are the potential causes and how can I improve it?
Answer: Low conjugation yield is a common issue that can stem from several factors. Follow this troubleshooting workflow to diagnose and resolve the problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low oxime ligation yield.
Detailed Methodologies
-
pH Optimization: The optimal pH for oxime ligation is a critical parameter. For uncatalyzed reactions, a slightly acidic environment (pH 4-5) is generally most effective.[1] If the reaction needs to be performed at a neutral pH, the rate can be significantly slower, which may necessitate the use of a catalyst.[1] For catalyzed reactions, such as those using aniline, the reaction can be efficient at or near neutral pH (pH 7).[1][2]
-
Catalyst Usage: At neutral pH, the reaction between an aminooxy group and a carbonyl is often slow.[3][4] The addition of a nucleophilic catalyst like aniline is crucial to accelerate the reaction.[1][5] Aniline and its derivatives can increase the reaction rate significantly, making bioconjugation feasible under physiological conditions.[3][4]
-
Reactant Concentration: The kinetics of oxime ligation are concentration-dependent.[1] If the reactants are too dilute, the reaction rate will be slow, leading to incomplete conversion and a lower yield.[1]
-
Reagent Stability and Purity: The aminooxy group is highly reactive and can degrade over time or react with impurities.[1][5] It is especially sensitive to trace amounts of ketones, such as acetone, which can be present in solvents.[1][6] Therefore, using fresh, high-purity reagents and high-grade solvents is recommended.[1] Aldehydes are also prone to oxidation into carboxylic acids, so their purity should be verified.[7]
-
Steric Hindrance: Aldehydes are generally more reactive than ketones in oxime ligations, primarily due to less steric hindrance.[1][8] Reactions involving sterically hindered ketones will be inherently slower.[1] To overcome this, increasing the reaction temperature or prolonging the reaction time may be necessary.[7]
Issue 2: Product Instability and Hydrolysis
Question: My purified oxime conjugate appears to be degrading over time. What could be the cause and how can I improve its stability?
Answer: While oxime bonds are generally more stable than hydrazone and imine bonds, they can still undergo hydrolysis, especially under acidic conditions.[9][10][11]
Factors Affecting Oxime Bond Stability
-
pH: The hydrolysis of oximes is catalyzed by acid.[9][10] The stability of the oxime linkage is significantly higher at neutral or slightly basic pH compared to acidic pH. The hydrolysis of oximes at a pH greater than 7.0 is often too slow to be easily measured.[9][10]
-
Structure: The electronic and steric properties of the groups surrounding the oxime bond can influence its stability.
Hydrolytic Stability Comparison
| Linkage Type | Relative Hydrolysis Rate at pD 7.0 | Stability Notes |
| Oxime | 1 (Reference) | Significantly more stable than hydrazones at neutral pH.[9][10] Acid-catalyzed hydrolysis is the primary degradation pathway.[9][10] |
| Methylhydrazone | ~600x faster | More susceptible to hydrolysis compared to oximes.[9][10] |
| Acetylhydrazone | ~300x faster | More susceptible to hydrolysis compared to oximes.[9][10] |
| Semicarbazone | ~160x faster | More susceptible to hydrolysis compared to oximes.[9][10] |
Data adapted from studies on isostructural hydrazones and an oxime.[9][10]
Protocol for Assessing Conjugate Stability
-
Sample Preparation: Prepare solutions of your oxime conjugate in a series of buffers with varying pH values (e.g., pH 5, 7, and 9).
-
Incubation: Incubate the samples at a controlled temperature (e.g., 37°C).
-
Time-Point Analysis: At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each sample.
-
Analytical Method: Analyze the aliquots using a suitable technique such as RP-HPLC or LC-MS to quantify the amount of intact conjugate and any degradation products.
-
Data Analysis: Plot the percentage of intact conjugate versus time for each pH to determine the stability profile.
Issue 3: Unexpected Side Products
Question: I am observing unexpected peaks in my HPLC analysis of the conjugation reaction. What are the possible side reactions?
Answer: Several side reactions can occur with the aminooxy group, leading to the formation of undesired byproducts.
Common Side Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the mechanism and catalysis of oxime coupling chemistry at physiological pH. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of Thiol-Maleimide Conjugates
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with the stability of thiol-maleimide conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in thiol-maleimide conjugates?
A1: The instability of the thiosuccinimide linkage formed between a thiol and a maleimide is primarily due to two chemical processes:
-
Retro-Michael Reaction: This is a reversible process where the conjugate breaks down back into the original thiol and maleimide components. This deconjugation can lead to premature release of a payload (e.g., a drug) and subsequent reaction with other thiol-containing molecules in a biological environment, such as glutathione or albumin, leading to off-target effects.[1][2][3][4]
-
Hydrolysis: The succinimide ring in the conjugate can undergo hydrolysis, which involves the opening of the ring to form a stable maleamic acid thioether.[1][5] While this product is no longer susceptible to the retro-Michael reaction, the hydrolysis of conventional N-alkylmaleimide conjugates is often slow under physiological conditions.[2][6]
Q2: My antibody-drug conjugate (ADC) is losing its payload during plasma stability assays. What is the likely reason and how can I fix it?
A2: Significant payload loss in plasma is a strong indicator that the retro-Michael reaction is occurring, leading to deconjugation.[1][2] Here are several strategies to address this issue:
-
Promote Hydrolysis: You can encourage the stabilizing ring-opening hydrolysis reaction. This can be achieved by a post-conjugation incubation at a slightly alkaline pH (e.g., pH 9), though you must be cautious about the stability of your protein under these conditions.[1]
-
Utilize Next-Generation Maleimides (NGMs): Consider using advanced maleimide derivatives designed for enhanced stability.
-
Alternative Chemistries: Explore different linker technologies that are not prone to thiol exchange, such as those based on sulfones.[1]
Q3: What are "self-hydrolyzing" maleimides and how do they work?
A3: Self-hydrolyzing maleimides are modified maleimides engineered to accelerate the hydrolysis of the thiosuccinimide ring after conjugation. They often incorporate a basic amino group positioned to intramolecularly catalyze the ring-opening reaction at a neutral pH.[1] This rapid conversion to the stable maleamic acid form effectively prevents the undesired retro-Michael reaction.[1]
Troubleshooting Guides
Problem 1: Low Conjugation Efficiency
-
Possible Cause: Maleimide Hydrolysis. The maleimide ring is susceptible to hydrolysis, especially at higher pH, rendering it unreactive towards thiols.[3][10]
-
Possible Cause: Thiol Oxidation. Thiol groups can oxidize to form disulfide bonds, which do not react with maleimides.[3][13]
-
Possible Cause: Suboptimal pH. The reaction rate is pH-dependent.
-
Possible Cause: Incorrect Stoichiometry. The molar ratio of maleimide to thiol is crucial.
Problem 2: Conjugate Instability and Payload Loss
-
Possible Cause: Retro-Michael Reaction. As discussed in the FAQs, this is a primary mechanism for conjugate degradation.
-
Solution:
-
Induce Hydrolysis: After conjugation, incubate the conjugate at a slightly elevated pH (e.g., pH 9.0) to promote the formation of the stable, ring-opened product.[1]
-
Use Next-Generation Maleimides: Employ self-hydrolyzing or bridging maleimides (e.g., dibromomaleimides) for a more stable linkage.[1][8][9]
-
Transcyclization: For peptides with an N-terminal cysteine, a transcyclization reaction can occur, forming a more stable six-membered ring.[2][15] This can be promoted by extended incubation in a buffered solution.[15]
-
-
Problem 3: Side Reactions and Product Heterogeneity
-
Possible Cause: Reaction with Other Nucleophiles. At pH values above 7.5, maleimides can react with other nucleophilic groups, such as the primary amines of lysine residues.[1][10]
-
Possible Cause: N-terminal Cysteine Rearrangement. Conjugates formed with peptides having an N-terminal cysteine can undergo a rearrangement to form a more stable thiazine structure, especially at physiological or higher pH.[3][16]
Quantitative Data on Linker Stability
The stability of thiol-maleimide conjugates can be significantly influenced by the specific maleimide derivative used and the local chemical environment.
| Linker Type | Condition | Half-life (t½) / Stability | Reference |
| N-ethylmaleimide Conjugate | Incubated with glutathione | 20-80 hours (half-life of conversion) | [17] |
| N-phenylmaleimide Conjugate | Incubated with glutathione | 3.1 hours (half-life of conversion) | [18] |
| N-aminoethylmaleimide Conjugate | Incubated with glutathione | 18 hours (half-life of conversion) | [18] |
| Maleamic Methyl Ester-based ADC | Incubated with N-acetylcysteine for 21 days | ~9% payload shedding | [19] |
| Conventional Maleimide-based ADC | Incubated with N-acetylcysteine for 21 days | ~31% payload shedding | [19] |
| Self-hydrolyzing Maleimide Conjugate | pH 7, room temperature | 20 minutes (t½ of hydrolysis) | [7] |
| Dibromomaleimide-Thiol-Amine Conjugate | 4 mM GSH, pH 6.8, 37°C for 24 hours | Little change observed | [20] |
Experimental Protocols
Protocol 1: General Thiol-Maleimide Conjugation
-
Protein Preparation:
-
Dissolve the protein/peptide containing a thiol group in a degassed buffer (e.g., PBS, HEPES, or Tris) at a pH of 7.0-7.5.[11][13] A typical protein concentration is 1-10 mg/mL.[11][13]
-
If reducing disulfide bonds is necessary, add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[11][13] Incubate for 20-60 minutes at room temperature.[3] TCEP does not need to be removed before adding the maleimide.[3] If using DTT, it must be removed prior to adding the maleimide reagent.[3]
-
-
Maleimide Preparation:
-
Conjugation Reaction:
-
Quenching and Purification:
Protocol 2: Assessing Conjugate Stability via Thiol Exchange
-
Incubation:
-
Time Points:
-
Take aliquots of the reaction mixture at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
-
Analysis:
-
Analyze the aliquots by HPLC or LC-MS to monitor the transfer of the maleimide-linked payload from your protein to the competing thiol.[2]
-
Quantify the percentage of intact conjugate remaining at each time point to determine the rate of thiol exchange.
-
Visualizations
Caption: Pathways of thiol-maleimide conjugate instability and stabilization.
Caption: General experimental workflow for thiol-maleimide conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. biotium.com [biotium.com]
- 15. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 19. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 20. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05128D [pubs.rsc.org]
dealing with retro-Michael addition in thiol conjugations
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during thiol conjugations, with a focus on mitigating retro-Michael addition.
Frequently Asked Questions (FAQs)
Q1: What is the retro-Michael addition reaction in the context of thiol-maleimide conjugations?
The retro-Michael addition is the reverse reaction of the initial thiol-maleimide conjugation.[1] The thioether bond formed between a thiol (e.g., from a cysteine residue in a protein) and a maleimide is susceptible to breaking.[2] This deconjugation can be initiated by other thiol-containing molecules present in a physiological environment, such as glutathione.[2][3] The released maleimide-payload can then react with other molecules, leading to off-target effects and reduced efficacy of the bioconjugate, which is a significant concern for therapeutics like antibody-drug conjugates (ADCs).[1][4]
Q2: What are the primary factors that influence the rate of the retro-Michael reaction?
Several factors can affect the stability of the thiosuccinimide linkage and the rate of the retro-Michael reaction:
-
pH: The reaction is base-catalyzed, meaning the rate of deconjugation increases with higher pH.[1][5]
-
Temperature: Elevated temperatures can accelerate the retro-Michael reaction.[1]
-
Thiol pKa: Adducts formed from thiols with a higher pKa generally exhibit greater stability.[6][7]
-
Maleimide Substituents: The chemical structure of the maleimide, particularly substituents on the nitrogen atom, can influence stability. Electron-withdrawing groups can increase the rate of a competing, stabilizing reaction—hydrolysis.[6][8]
Q3: What is thiosuccinimide ring hydrolysis and how does it improve conjugate stability?
Thiosuccinimide ring hydrolysis is a reaction where the cyclic imide of the maleimide part of the conjugate opens up to form a stable maleamic acid thioether.[9] This ring-opened product is no longer susceptible to the retro-Michael reaction, thus providing a more stable and permanent linkage.[1][8] However, for many traditional maleimides, the rate of this stabilizing hydrolysis is often slower than the rate of the deconjugating retro-Michael reaction in a physiological environment.[9]
Q4: What are some of the newer strategies to create more stable thiol-maleimide conjugates?
To address the instability of traditional thiol-maleimide linkages, several next-generation strategies have been developed:
-
Self-Hydrolyzing Maleimides: These are engineered with groups that catalyze the intramolecular hydrolysis of the thiosuccinimide ring, leading to rapid stabilization after conjugation.[9][10]
-
Next-Generation Maleimides: Compounds like diiodomaleimides offer rapid conjugation and form more stable products that are less prone to the retro-Michael reaction.[11]
-
Transcyclization: A method that "locks" the thioether bond within a new, more stable six-membered ring through a transcyclization reaction, preventing the retro-Michael reaction.[3]
-
Maleamic Methyl Ester-Based Linkers: These have been shown to form significantly more stable conjugates compared to conventional maleimides.[12]
Troubleshooting Guide
Problem 1: My bioconjugate is showing significant loss of payload during in vitro plasma stability assays.
-
Possible Cause: This is a classic sign of the retro-Michael reaction, where the thiol-maleimide linkage is breaking and the payload is being transferred to other thiol-containing molecules in the plasma, like albumin.[4][13]
-
Troubleshooting Steps:
-
Promote Hydrolysis: After your initial conjugation, you can intentionally promote the stabilizing ring-opening hydrolysis. This is often achieved by incubating your conjugate at a slightly basic pH (e.g., pH 8.5-9.0).[1][9] It is crucial to monitor this step carefully to avoid potential damage to your protein.
-
Switch to a More Stable Maleimide: Consider re-synthesizing your conjugate using a self-hydrolyzing maleimide or another next-generation maleimide designed for enhanced stability.[9][11]
-
Assess Stability: Perform a thiol-exchange stability assay to confirm that the payload loss is due to the retro-Michael reaction. A detailed protocol for this is provided below.
-
Problem 2: I am observing low conjugation efficiency or a low degree of labeling (DOL).
-
Possible Cause 1: Incorrect pH of the reaction buffer. The optimal pH for thiol-maleimide conjugation is between 6.5 and 7.5.[13][14] Below this range, the reaction is slow because the thiol is not sufficiently deprotonated to the reactive thiolate anion.[14] Above this pH, the maleimide becomes more susceptible to hydrolysis and can also react with amines (e.g., lysine residues).[13]
-
Solution: Ensure your reaction buffer is freshly prepared and the pH is accurately measured and maintained within the 6.5-7.5 range.[15][16]
-
Possible Cause 2: Oxidation of thiols. Free sulfhydryl groups can oxidize to form disulfide bonds, which are not reactive with maleimides.[16]
-
Solution:
-
If your protein has disulfide bonds that need to be reduced to generate free thiols, use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred because it is stable, odorless, and does not need to be removed before conjugation.[14] DTT (dithiothreitol) is also effective but should be removed before adding the maleimide reagent as it will compete for reaction.[14]
-
Include a chelating agent like EDTA (1-5 mM) in your buffers to prevent metal-catalyzed oxidation.[14]
-
Possible Cause 3: Incorrect stoichiometry. An insufficient molar excess of the maleimide reagent can lead to incomplete conjugation.
-
Solution: A 10- to 20-fold molar excess of the maleimide reagent is a common starting point for conjugation to proteins.[17][18] However, the optimal ratio can vary, and for larger or sterically hindered molecules, further optimization may be necessary.[14]
Problem 3: My maleimide reagent seems to be inactive.
-
Possible Cause: Maleimides can hydrolyze in aqueous solutions, especially at neutral to basic pH, rendering them unreactive towards thiols.[13]
-
Solution:
Data Summary
Table 1: Factors Influencing the Stability of Thiol-Maleimide Conjugates
| Factor | Effect on Retro-Michael Reaction | Effect on Hydrolysis (Stabilization) | Recommended Condition for Stable Conjugates |
| pH | Increases at higher pH[1] | Increases at higher pH[13] | Conjugation at pH 6.5-7.5; controlled hydrolysis at pH 8.5-9.0[9][14] |
| Temperature | Increases with temperature[1] | Increases with temperature | Perform conjugation at room temp or 4°C; stability assays at 37°C[2][15] |
| Thiol pKa | Lower pKa thiols can lead to less stable adducts[6] | - | Higher pKa thiols tend to form more stable conjugates[6] |
| Maleimide Structure | Can be influenced by N-substituents[6] | Electron-withdrawing N-substituents accelerate hydrolysis[8] | Use of self-hydrolyzing or next-generation maleimides[9][11] |
Table 2: Comparison of Thiol-Maleimide Conjugate Stabilization Strategies
| Strategy | Principle | Half-life of Ring-Opened Product | Reference |
| Post-Conjugation Hydrolysis | Ring-opening of the thiosuccinimide to a stable maleamic acid.[8] | Over two years for conjugates from electron-withdrawing maleimides.[8] | [8] |
| Self-Hydrolyzing Maleimides | Intramolecular catalysis of hydrolysis.[10] | Half-life of 20 minutes to 3.6 hours for model conjugates at pH 7.[10] | [10] |
| Maleamic Methyl Ester Linker | Forms a more stable initial conjugate.[12] | ~3.8% payload loss after 14 days in albumin solution.[12] | [12] |
| Transcyclization | "Locks" the thioether bond in a more stable 6-membered ring.[3] | Stable against thiol exchange with glutathione.[3] | [3] |
Key Experimental Protocols
Protocol 1: General Thiol-Maleimide Conjugation
This protocol provides a general procedure for conjugating a maleimide-functionalized molecule to a thiol-containing protein.
Materials:
-
Protein with free thiol groups (1-10 mg/mL)
-
Maleimide-functionalized reagent
-
Anhydrous DMSO or DMF
-
Degassed conjugation buffer (e.g., PBS, HEPES, or Tris, pH 7.0-7.5)[15][16]
-
(Optional) TCEP for disulfide reduction
-
(Optional) EDTA
-
Purification column (e.g., size-exclusion chromatography)[14][19]
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the degassed conjugation buffer. If disulfide bonds need to be reduced, add TCEP to a final concentration of 10-100 molar excess and incubate for 20-30 minutes at room temperature.[16][17]
-
Prepare the Maleimide Stock Solution: Just before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to a concentration of 10 mM.[17]
-
Perform the Conjugation Reaction: While gently stirring, add the maleimide stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the maleimide.[15][17]
-
Incubate: Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.[15]
-
Purify the Conjugate: Remove the unreacted maleimide and other small molecules by size-exclusion chromatography or dialysis.[16][19]
-
Characterize the Conjugate: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.[14][17]
-
Storage: Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage, often with a cryoprotectant like glycerol.[17]
Protocol 2: Assessing Conjugate Stability via Thiol Exchange
This assay evaluates the susceptibility of your conjugate to the retro-Michael reaction in the presence of a high concentration of a competing thiol, like glutathione (GSH).[2]
Materials:
-
Purified bioconjugate
-
PBS, pH 7.4
-
Glutathione (GSH)
-
Incubator at 37°C
-
HPLC-MS system for analysis[2]
Procedure:
-
Prepare Solutions: Prepare a solution of your bioconjugate at a known concentration (e.g., 50 µM) in PBS, pH 7.4. Prepare a concentrated stock solution of GSH in PBS.[2]
-
Initiate the Reaction: Add GSH to the conjugate solution to a final concentration of 5 mM (a 100-fold excess).[2]
-
Incubate: Incubate the mixture at 37°C.[2]
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.[2]
-
Quench and Analyze: Quench the reaction (e.g., by adding an acid like formic acid) and analyze the sample by HPLC-MS to quantify the amount of intact conjugate remaining.[2]
-
Data Analysis: Plot the percentage of intact conjugate versus time to determine the stability and half-life of your conjugate under these conditions.[2]
Visual Guides
Caption: The retro-Michael addition leads to deconjugation and off-target reactions.
Caption: Competing pathways for the thiosuccinimide adduct after conjugation.
Caption: Workflow for assessing conjugate stability against thiol-mediated deconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vectorlabs.com [vectorlabs.com]
- 14. benchchem.com [benchchem.com]
- 15. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. biotium.com [biotium.com]
- 18. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 19. leica-microsystems.com [leica-microsystems.com]
Technical Support Center: Characterization of Aminooxy-PEG3-C2-thiol Conjugation Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Aminooxy-PEG3-C2-thiol in their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker used in bioconjugation.[1][2] It contains two reactive groups:
-
An aminooxy group that chemoselectively reacts with aldehydes or ketones to form a stable oxime bond.[3]
-
A thiol group that readily reacts with maleimides, vinyl sulfones, or can be used for immobilization on gold surfaces.[4]
This linker is commonly used in the development of antibody-drug conjugates (ADCs), PROTACs, and for PEGylating proteins, peptides, or other molecules to improve their pharmacokinetic properties.[1][5]
Q2: What are the optimal reaction conditions for oxime ligation with the aminooxy group?
The formation of an oxime bond is pH-dependent. The reaction is typically fastest at a pH of approximately 4.5.[6] However, for many biological applications requiring physiological conditions, the reaction can be slow at a neutral pH.[6] To accelerate the reaction at neutral pH, catalysts such as aniline or its derivatives (e.g., p-phenylenediamine) are often added to the reaction mixture.[7][8]
Q3: What should I be aware of when performing the thiol conjugation?
For thiol-specific reactions, such as with a maleimide-functionalized molecule, it is crucial to control parameters like pH, temperature, and reaction time.[9] A common side reaction to be aware of is the formation of disulfide bonds between thiol groups, especially in the presence of oxygen. To prevent this, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and consider adding a reducing agent, though this must be compatible with the stability of all components in the reaction.[9]
Q4: How can I confirm that my conjugation reaction was successful?
A combination of analytical techniques is typically employed to characterize the conjugation product and confirm success. The primary methods include:
-
Mass Spectrometry (MS): To confirm the mass of the conjugate.[10]
-
High-Performance Liquid Chromatography (HPLC): To separate the conjugate from starting materials and byproducts.[]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information.[12]
Q5: Why is my oxime ligation yield low?
Low yields in oxime ligation can stem from several factors.[13] Common causes include non-optimal pH, insufficient reaction time, degradation of the aldehyde/ketone functionality on the conjugation partner, or the high reactivity of the aminooxy group leading to side reactions.[7][13] Refer to the troubleshooting guide below for specific solutions.
Troubleshooting Guides
Low Conjugation Yield
| Symptom | Potential Cause | Recommended Solution |
| Low or no product formation in oxime ligation | Non-optimal pH: The reaction rate is highly pH-dependent.[6] | Adjust the reaction buffer to a pH between 4.5 and 6.5. For reactions at neutral pH, add a catalyst like aniline (typically 10-100 mM).[8] |
| Instability of reactants: The aldehyde/ketone on the target molecule may be unstable. The aminooxy group itself can be highly reactive.[7] | Check the stability of your starting materials. Use freshly prepared reagents. Avoid solvents like acetone that can react with the aminooxy group.[7] | |
| Slow reaction kinetics at low concentrations: The reaction is bimolecular, so rates are slower at lower reactant concentrations.[6] | Increase the concentration of one or both reactants if possible. Allow for longer reaction times (monitor progress by LC-MS). | |
| Low or no product in thiol-maleimide reaction | Oxidation of thiol: The thiol group can oxidize to form disulfide bonds, rendering it unreactive towards the maleimide.[9] | Degas buffers and perform the reaction under an inert atmosphere (e.g., nitrogen). Adding a small amount of a non-thiol reducing agent like TCEP can be beneficial if compatible with your molecules. |
| Hydrolysis of maleimide: The maleimide group can hydrolyze at higher pH, especially above pH 7.5. | Maintain the reaction pH between 6.5 and 7.5. Use freshly prepared maleimide-functionalized reagents. | |
| Presence of interfering substances: Other nucleophiles in the solution can compete with the thiol for reaction with the maleimide. | Purify starting materials to remove interfering substances. Ensure buffers do not contain primary amines (e.g., Tris) if the maleimide is from an NHS-ester reaction. |
Difficulty in Product Characterization
| Symptom | Potential Cause | Recommended Solution |
| Complex or uninterpretable Mass Spectra | Polydispersity of PEG: If conjugating to a larger, polydisperse PEGylated molecule, the resulting spectrum will be a distribution of masses.[10] | Use high-resolution mass spectrometry (e.g., Orbitrap) for better mass accuracy.[10] Employ deconvolution software to interpret the charge state distribution and determine the average molecular weight.[14] |
| Multiple charge states: ESI-MS of large molecules like proteins produces a complex envelope of multiply charged ions.[15] | To simplify the spectrum, reduce the charge state by adding amines like triethylamine (TEA) post-column in LC-MS setups.[15] | |
| Inaccurate MW or conjugation efficiency by ¹H NMR | Ignoring ¹³C satellite peaks: In large PEG polymers, the ¹H peaks coupled to the naturally abundant ¹³C can have significant integration values, leading to errors if not accounted for.[16][17] | Correctly assign the ¹H-¹³C satellite peaks, which appear symmetrically around the main -CH₂-O- signal. Use these satellite peaks for more accurate integration and calculation of molecular weight and conjugation efficiency.[16] |
| Overlapping signals: Signals from the linker may overlap with those from the conjugated molecule. | Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals and confirm the covalent linkage. | |
| Poor separation in HPLC | Inappropriate column or mobile phase: The choice of chromatography mode (SEC, RP-HPLC, IEX) is critical for separating the conjugate from starting materials.[9][18] | For separating by size (e.g., PEGylated protein from unreacted protein), use Size-Exclusion Chromatography (SEC).[19] For separation based on polarity, use Reversed-Phase HPLC (RP-HPLC). Ion-Exchange Chromatography (IEX) is effective for separating species with different net charges.[9] |
| Lack of chromophore: The PEG linker itself lacks a strong UV chromophore, making detection difficult.[19] | Use a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) for sensitive detection of non-volatile analytes like PEG without requiring a chromophore.[][19] |
Experimental Protocols
Protocol 1: General Procedure for Oxime Ligation
-
Dissolve the Aldehyde/Ketone Substrate: Dissolve the molecule containing the carbonyl group in an appropriate reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0).
-
Prepare Linker Solution: Dissolve this compound in the same buffer. A slight molar excess (1.2 to 2 equivalents) relative to the carbonyl substrate is often used.
-
Initiate Reaction: Add the linker solution to the substrate solution.
-
Add Catalyst (Optional): If reacting at or near neutral pH, add aniline to a final concentration of 10-20 mM to catalyze the reaction.[6]
-
Incubate: Allow the reaction to proceed at room temperature or 37°C for 2-24 hours.
-
Monitor Progress: Monitor the reaction by LC-MS to check for the formation of the desired product mass.
-
Purification: Purify the conjugate using an appropriate chromatography technique (e.g., RP-HPLC or SEC).
Protocol 2: Characterization by ESI-Mass Spectrometry
-
Sample Preparation: Dilute the purified conjugate to a final concentration of 0.1-1 mg/mL in a solvent compatible with ESI-MS, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass determination.[10]
-
Analysis of Intact Conjugate: Infuse the sample directly or via LC-MS. Acquire the full MS spectrum over a mass range appropriate for the expected charge states (e.g., m/z 500-4000).
-
Data Processing: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the intact conjugate.[15] This mass should correspond to the sum of the masses of the starting molecules minus the mass of water (for oxime ligation).
Protocol 3: Characterization by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a sufficient amount of the lyophilized, purified conjugate in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Spectral Analysis:
-
Calculate Conjugation Efficiency: Compare the integration of a characteristic proton signal from the conjugated molecule to the integration of the PEG methylene protons (or the ¹³C satellite peaks for higher accuracy) to determine the extent of conjugation.[16]
Visualizations
Caption: Workflow for conjugation and characterization.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. precisepeg.com [precisepeg.com]
- 4. t-Boc-Aminooxy-PEG3-thiol, CAS 1895922-75-4 | AxisPharm [axispharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 12. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. enovatia.com [enovatia.com]
- 15. sciex.com [sciex.com]
- 16. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle of PROTAC Linkers: Unveiling the Role of Aminooxy-PEG3-C2-thiol in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing their therapeutic potential. While the warhead and E3 ligase ligand determine target specificity, the linker connecting these two moieties plays a pivotal role in the overall efficacy of the PROTAC. This guide provides an in-depth comparison of Aminooxy-PEG3-C2-thiol with other commonly employed PROTAC linkers, supported by experimental data, detailed protocols, and visual diagrams to aid in the selection of the optimal linker strategy.
PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] This is achieved by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, thereby forming a ternary complex that facilitates the ubiquitination and subsequent degradation of the POI.[1] The linker is not a passive spacer but an active component that influences the formation and stability of this ternary complex, as well as the physicochemical properties of the PROTAC molecule.[1]
The PROTAC Arsenal: A Look at Common Linker Classes
The most prevalent linkers in PROTAC design are polyethylene glycol (PEG) and alkyl chains, valued for their synthetic tractability and the ease with which their length can be modified.[1] More rigid linkers incorporating cyclic structures like piperazine or piperidine are also employed to introduce conformational constraints, which can pre-organize the PROTAC into a bioactive conformation.[2]
This compound represents a specialized PEG-based linker featuring two distinct reactive handles: an aminooxy group and a thiol group. The aminooxy group allows for the formation of a stable oxime bond with an aldehyde or ketone, a bio-orthogonal reaction that can be performed under mild conditions.[3] The thiol group, on the other hand, can participate in thiol-ene reactions or form disulfide bonds, offering another avenue for covalent conjugation.[4] This dual functionality provides significant flexibility in the synthetic strategy for PROTAC assembly.
Performance Under the Microscope: A Data-Driven Comparison
The efficacy of a PROTAC is primarily assessed by its degradation potency (DC50), the concentration at which 50% of the target protein is degraded, and its maximal degradation level (Dmax). The following tables summarize experimental data from studies on Bromodomain-containing protein 4 (BRD4) and Epidermal Growth Factor Receptor (EGFR) degraders, illustrating the impact of linker composition and length on degradation efficiency. While direct comparative data for this compound was not found in the reviewed literature, the data for PEG and alkyl linkers provide a valuable benchmark for evaluating its potential performance.
Table 1: Comparison of Linker Performance in BRD4 Degraders
| PROTAC | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Pomalidomide | PEG | 13 | 1 | >95 | [1] |
| dBET1 | Pomalidomide | PEG | 13 | <1 | >90 | [1] |
| MZ1 | VHL Ligand | PEG | 10 | 25 | >90 | [5] |
| PROTAC (Alkyl) | VHL Ligand | Alkyl | 9 | >1000 | <20 | [1] |
Table 2: Comparison of Linker Performance in EGFR Degraders
| PROTAC | E3 Ligase Ligand | Linker Type | Linker Length (Methylene Units) | EGFR Degradation (at 10 nM) | Reference |
| Compound 4 | VHL Ligand | Alkyl | 5 | Weak | [6] |
| Compound 5 | VHL Ligand | Alkyl | 7 | Moderate | [6] |
| Compound 6 (MS39) | VHL Ligand | Alkyl | 9 | Effective | [6] |
| Compound 7 | CRBN Ligand | PEG | 2 | Weak | [6] |
| Compound 8 | CRBN Ligand | PEG | 3 | Weak | [6] |
| Compound 9 | CRBN Ligand | Alkyl | 6 | Effective | [6] |
The data clearly indicates that both linker length and composition significantly impact PROTAC potency. For instance, in the case of EGFR degraders, a longer alkyl linker was more effective for VHL-recruiting PROTACs, while for CRBN-recruiting PROTACs, an alkyl linker outperformed PEG linkers of similar lengths.[6] This highlights the empirical nature of linker optimization for each specific target and E3 ligase pair.
The Aminooxy Advantage: A Gateway to Novel PROTAC Architectures
The unique functionalities of this compound offer several potential advantages:
-
Modular and Efficient Synthesis: The aminooxy group enables the use of "split PROTAC" strategies where the warhead and E3 ligase ligand components can be synthesized separately with aldehyde/ketone and aminooxy functionalities, respectively, and then combined in a final, high-yielding oxime ligation step.[3] This modularity can significantly accelerate the generation of PROTAC libraries for linker optimization.
-
Covalent Targeting Capabilities: The thiol group can be exploited to create covalent PROTACs. Covalent PROTACs that form an irreversible bond with the target protein or E3 ligase can offer enhanced potency and duration of action.[7]
-
Improved Physicochemical Properties: The PEG component of the linker can enhance the solubility and cell permeability of the PROTAC, addressing a common challenge for these often large and hydrophobic molecules.[8]
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To understand how these linkers influence PROTAC function, it is essential to visualize the underlying biological processes and the experimental methods used to assess them.
Caption: General mechanism of PROTAC-mediated protein degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Applications and Limitations of Oxime-Linked “Split PROTACs” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol Reactive Linkers | BroadPharm [broadpharm.com]
- 5. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent PROTACs: the best of both worlds? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison: The Superiority of Aminooxy-PEG3-C2-thiol over SMCC Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly impacts the stability, efficacy, and safety of bioconjugates. This guide provides an objective, data-driven comparison of Aminooxy-PEG3-C2-thiol and the conventional SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker, demonstrating the significant advantages of the former in creating robust and reliable bioconjugates.
The stability of the linkage between a biomolecule and a payload—be it a drug, a fluorescent dye, or a nanoparticle—is paramount. Premature cleavage of the linker can lead to off-target effects and reduced therapeutic efficacy. This comparison will delve into the chemical properties, reaction mechanisms, and, most importantly, the stability of the conjugates formed by these two linkers, supported by experimental data.
Unveiling the Linkers: Structure and Reactivity
This compound is a heterobifunctional linker featuring an aminooxy group, a polyethylene glycol (PEG) spacer, and a thiol group. The aminooxy group reacts with aldehydes or ketones to form a highly stable oxime bond. The PEG spacer enhances hydrophilicity and biocompatibility, while the thiol group provides a versatile handle for attachment to various substrates or molecules.
SMCC is a widely used heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and a maleimide group.[1][2] The NHS ester reacts with primary amines (like those on lysine residues of proteins), and the maleimide group reacts with thiols (from cysteine residues) to form a thiosuccinimide bond.[1][2]
The Achilles' Heel of SMCC: The Instability of the Thiosuccinimide Bond
A significant drawback of SMCC and other maleimide-based linkers is the inherent instability of the thiosuccinimide linkage.[3][4][5] This bond is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione, which is abundant in the bloodstream.[3][4][5] This can lead to the premature release of the conjugated payload, compromising the integrity and function of the bioconjugate.[3][4]
The Oxime Advantage: Unparalleled Stability
In stark contrast, the oxime bond formed by the reaction of an aminooxy group with an aldehyde or ketone is exceptionally stable.[6][7][8] It is resistant to hydrolysis and is not susceptible to cleavage by endogenous thiols, ensuring that the payload remains attached to the biomolecule until it reaches its target.[6][7][8]
Quantitative Comparison of Linkage Stability
The following table summarizes the key differences in the stability of oxime and thiosuccinimide linkages based on available data.
| Parameter | Oxime Linkage (from Aminooxy) | Thiosuccinimide Linkage (from SMCC) | Advantage |
| Bond Type | C=N-O | Thioether | |
| Reaction | Oxime Ligation | Michael Addition | |
| Stability in Physiological Conditions | Highly Stable[6][7][8] | Prone to retro-Michael reaction and thiol exchange[3][4][5] | This compound |
| Hydrolytic Stability | Very high, rate constants for hydrolysis are nearly 1000-fold lower than for simple hydrazones.[6] | Susceptible to hydrolysis, especially at higher pH.[3] | This compound |
| Half-life in Serum/Plasma | Significantly longer due to bond stability. | Shorter due to susceptibility to thiol exchange.[9][10] | This compound |
Experimental Workflows and Signaling Pathways
To visualize the conjugation processes, the following diagrams illustrate the experimental workflows for both this compound and SMCC linkers.
Detailed Experimental Protocols
Protocol 1: Conjugation using this compound
This protocol describes a general method for conjugating an aldehyde-containing biomolecule with this compound.
Materials:
-
Aldehyde- or ketone-containing biomolecule (e.g., oxidized antibody)
-
This compound
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0
-
Aniline (optional, as a catalyst)
-
Quenching solution (e.g., an excess of an aldehyde scavenger)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Biomolecule Preparation: Dissolve the aldehyde/ketone-containing biomolecule in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Linker Preparation: Dissolve this compound in a compatible solvent (e.g., DMSO or water) to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the biomolecule solution. If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.
-
Quenching (Optional): Add a quenching solution to consume any unreacted aminooxy groups.
-
Purification: Purify the conjugate from excess linker and byproducts using a suitable purification method, such as size-exclusion chromatography, equilibrated with a desired storage buffer (e.g., PBS).
-
Characterization: Characterize the conjugate to determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy or mass spectrometry.
Protocol 2: Conjugation using SMCC Linker
This protocol outlines a typical two-step conjugation process using the SMCC linker.[1][11][12]
Materials:
-
Amine-containing biomolecule (e.g., antibody)
-
Thiol-containing payload
-
SMCC linker
-
Amine Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5[1]
-
Thiol Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.0
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Antibody Activation:
-
Removal of Excess SMCC:
-
Immediately after incubation, remove unreacted SMCC using a desalting column equilibrated with Thiol Reaction Buffer.[1]
-
-
Conjugation to Thiol-containing Payload:
-
Dissolve the thiol-containing payload in a suitable solvent.
-
Add the payload solution to the maleimide-activated antibody solution.
-
Incubate for 1-2 hours at room temperature.[12]
-
-
Purification:
-
Purify the antibody-drug conjugate (ADC) using size-exclusion chromatography or another appropriate method to remove unreacted payload and linker.
-
-
Characterization:
-
Analyze the ADC to determine the drug-to-antibody ratio (DAR) and check for aggregation using techniques like HIC-HPLC, RP-HPLC, and SEC.
-
Conclusion: A Clear Choice for Stable Bioconjugates
The evidence overwhelmingly supports the superiority of this compound over SMCC linkers for applications demanding high stability. The robust nature of the oxime bond provides a significant advantage over the labile thiosuccinimide linkage, which is prone to degradation in a biological environment.[3][6] For researchers developing antibody-drug conjugates, targeted drug delivery systems, or other advanced biotherapeutics, the choice of an aminooxy-based linker can lead to more stable, reliable, and ultimately more effective products. While SMCC has been a workhorse in the field, the inherent instability of its linkage necessitates a move towards more advanced and stable chemistries offered by linkers like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrolytic stability of hydrazones and oximes. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. proteochem.com [proteochem.com]
- 12. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
Efficacy of Aminooxy-PEG3-C2-thiol in ADC Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of Antibody-Drug Conjugate (ADC) development is continually evolving, with the linker technology playing a pivotal role in determining the therapeutic index of these targeted therapies. The choice of linker dictates the stability of the ADC in circulation, the efficiency of drug release at the tumor site, and ultimately, the overall efficacy and safety profile. This guide provides a comprehensive comparison of Aminooxy-PEG3-C2-thiol, a representative of oxime ligation technology, with other prominent linker strategies in ADC development. The information presented is supported by experimental data to inform rational ADC design and optimization.
Introduction to this compound
This compound is a heterobifunctional linker that facilitates the site-specific conjugation of a cytotoxic payload to an antibody. Its design incorporates three key features:
-
Aminooxy group: This functional group enables covalent bond formation with an aldehyde or ketone on the antibody, typically introduced by mild oxidation of glycans or through genetic engineering of the antibody sequence. This "oxime ligation" is a bioorthogonal reaction, meaning it occurs specifically and efficiently under physiological conditions without interfering with native biological processes.
-
PEG3 spacer: The short polyethylene glycol (PEG) chain enhances the hydrophilicity of the linker. This can improve the solubility and stability of the resulting ADC, potentially reducing aggregation and improving its pharmacokinetic profile.
-
Thiol group: This functionality serves as the attachment point for the cytotoxic payload, often via a thiol-reactive handle on the drug molecule.
Comparative Analysis of Linker Technologies
The efficacy of an ADC is a multifactorial equation where the linker plays a critical role. Below is a comparative analysis of ADCs constructed using oxime ligation (represented by this compound) and other prevalent linker technologies.
Table 1: Comparative Performance of ADC Linker Technologies
| Linker Technology | Typical Linker Example | Conjugation Site | Cleavable/ Non-cleavable | Average DAR | Plasma Stability | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy | Key Advantages | Key Disadvantages |
| Oxime Ligation | Aminooxy-PEG-thiol | Glycans, Engineered Aldehyde/Ketone | Non-cleavable (oxime bond) | 2-4 (Homogeneous) | High | Potent | Favorable | Site-specific conjugation, high homogeneity, good stability. | Slower reaction kinetics compared to some methods. |
| Maleimide-based | MC-VC-PABC-MMAE | Cysteine | Cleavable (dipeptide) | 2-8 (Heterogeneous) | Moderate | Very Potent | Effective | Well-established, potent bystander effect. | Potential for linker instability and off-target toxicity. |
| Maleamic Methyl Ester | mil40-12b | Cysteine | Cleavable | ~8 | High | Potent | Improved | Enhanced stability over traditional maleimides. | Newer technology, less long-term clinical data. |
| Non-cleavable (Thioether) | SMCC-DM1 | Lysine | Non-cleavable | 3-4 (Heterogeneous) | High | Potent | Effective | High stability, reduced off-target toxicity. | Limited bystander effect, dependent on lysosomal degradation. |
| Exo-Linker | Exo-EVC-Exatecan | Cysteine | Cleavable (tripeptide) | ~8 | High | Potent | Improved | Enhanced stability and reduced hydrophobicity. | Proprietary technology. |
Note: The data presented in this table is a summary from various preclinical studies. Direct comparison should be made with caution due to differences in antibodies, payloads, and experimental conditions.
Experimental Data and Protocols
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC, influencing its efficacy and safety.
Experimental Protocol: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
-
Sample Preparation: The ADC sample is diluted to a final concentration of 1 mg/mL in a high-salt mobile phase A (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Chromatography: The sample is injected onto a HIC column (e.g., TSKgel Butyl-NPR). A gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B, e.g., 25 mM sodium phosphate, pH 7.0) is used to elute the different drug-loaded species.
-
Data Analysis: The peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) are integrated. The average DAR is calculated as the weighted average of the peak areas.[1][2][3]
Plasma Stability Assessment
The stability of the ADC in circulation is crucial to minimize off-target toxicity.
Experimental Protocol: In Vitro Plasma Stability Assay
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Processing: At each time point, an aliquot of the plasma sample is taken. The ADC can be captured using an anti-human Fc antibody immobilized on beads.
-
Quantification: The amount of intact ADC and released payload is quantified. Intact ADC can be measured by ELISA or LC-MS. The released payload is typically quantified by LC-MS/MS.[4][5][6][7]
-
Data Analysis: The percentage of intact ADC remaining at each time point is plotted to determine the stability profile and half-life of the ADC in plasma.
A study comparing an "Exo-linker" ADC to a traditional DXd linker ADC showed that after 7 days in rat plasma, the Exo-linker ADC retained a significantly higher DAR, indicating superior stability.[8][9]
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing cancer cells.
Experimental Protocol: MTT Assay for IC50 Determination
-
Cell Seeding: Cancer cells (both antigen-positive and antigen-negative) are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the ADC, unconjugated antibody, and free payload for 72-96 hours.
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at 570 nm.
-
Data Analysis: The percentage of cell viability is plotted against the ADC concentration, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated using a sigmoidal dose-response curve.[10][11][12][13][14]
Studies have shown that ADCs with cleavable linkers can exhibit a "bystander effect," where the released payload can kill neighboring antigen-negative cells.[15]
Visualizing Workflows and Pathways
Experimental Workflow for ADC Development and Evaluation
The following diagram illustrates the general workflow for the development and preclinical evaluation of an antibody-drug conjugate.
References
- 1. researchgate.net [researchgate.net]
- 2. ymc.eu [ymc.eu]
- 3. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 4. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Oxime Bond Formation in Conjugates
For researchers, scientists, and drug development professionals, the successful formation of a stable covalent bond is paramount in the creation of effective bioconjugates. The oxime ligation, a reaction between an aminooxy group and an aldehyde or ketone, has emerged as a robust method for creating stable conjugates under mild conditions.[1][2][3] However, rigorous validation is essential to confirm the formation of the desired oxime bond and to characterize the final product. This guide provides a comparative overview of common analytical techniques used for this purpose, complete with experimental data and detailed protocols.
Quantitative Comparison of Validation Methods
The choice of analytical technique for validating oxime bond formation depends on several factors, including the nature of the conjugate, the required level of detail, and the available instrumentation. The following table summarizes the key performance characteristics of the most widely used methods.
| Analytical Technique | Information Provided | Sensitivity | Throughput | Key Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight confirmation of the conjugate, identification of by-products.[4] | High (picomole to femtomole) | High | Provides unambiguous molecular weight data; can be coupled with liquid chromatography (LC-MS) for complex mixtures.[4] | May not distinguish between isomers; can be destructive. |
| NMR Spectroscopy | Detailed structural information, confirmation of C=N-O bond formation, stereochemistry (E/Z isomers).[5][6] | Low (micromole to millimole) | Low | Provides definitive structural elucidation.[6] | Requires larger sample amounts; complex spectra for large biomolecules. |
| UV-Vis Spectroscopy | Reaction monitoring, quantification of conjugate formation.[7][8] | Moderate (nanomole to micromole) | High | Simple, rapid, and non-destructive; suitable for kinetic studies.[7][8] | Indirect method; requires a chromophore near the oxime bond or a change in absorbance upon ligation.[9] |
| HPLC | Purity assessment, quantification of reactants and products, reaction monitoring.[1][7][8] | High (picomole to nanomole) | High | Excellent for separating complex mixtures and quantifying reaction components.[1][7] | Requires reference standards for absolute quantification. |
Visualizing the Validation Process
To better understand the workflow and the chemical principles involved, the following diagrams illustrate the oxime formation reaction and a general experimental workflow for validation.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison table.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the oxime conjugate.
Methodology:
-
Sample Preparation: The purified conjugate is typically diluted in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a final concentration of 1-10 µM.
-
Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometers are commonly used.
-
Data Acquisition: Mass spectra are acquired in positive or negative ion mode, depending on the analyte's properties, over a mass range that includes the expected molecular weights of the starting materials and the product.
-
Data Analysis: The theoretical molecular weight of the oxime conjugate is calculated. The experimental mass spectrum is then examined for a peak corresponding to this calculated mass. For example, in the analysis of an oxime product, ESI-MS was used to confirm the calculated mass ([M+H]⁺) of 1441.5, with the found mass being 1442.0.[7][8] The presence of peaks corresponding to starting materials can indicate an incomplete reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information and confirm the formation of the C=N-O linkage.
Methodology:
-
Sample Preparation: The purified conjugate is dissolved in a deuterated solvent (e.g., DMSO-d6, D2O) to a concentration of 1-10 mg/mL.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired.
-
Data Analysis: The formation of the oxime bond results in characteristic chemical shifts for the protons and carbons near the linkage. For instance, the proton of the C=N-OH group typically appears as a singlet in the 1H NMR spectrum.[6] In the 13C NMR spectrum, the carbon of the C=N bond will have a distinct chemical shift. 2D NMR techniques can be used to confirm the connectivity of atoms in the conjugate.[6] The presence of E and Z isomers can often be identified by the appearance of two sets of signals for the atoms near the oxime bond.[6]
UV-Vis Spectroscopy
Objective: To monitor the progress of the oxime ligation reaction.
Methodology:
-
Sample Preparation: The reaction is initiated by mixing the aldehyde/ketone and the aminooxy-containing molecules in a suitable buffer within a quartz cuvette.
-
Instrumentation: A UV-Vis spectrophotometer is used.
-
Data Acquisition: The absorbance is monitored at a wavelength where either the product absorbs or one of the reactants' absorbance changes upon reaction. For example, the formation of some oximes can be followed by monitoring the increase in absorbance at a specific wavelength (e.g., 350 nm).[7][8] Spectra are recorded at regular time intervals until the reaction reaches completion.
-
Data Analysis: The change in absorbance over time is plotted to generate a reaction kinetic profile. The rate of the reaction can be calculated from this data.[7]
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the oxime conjugate and quantify the extent of the reaction.
Methodology:
-
Sample Preparation: Aliquots of the reaction mixture are taken at different time points and may be quenched (e.g., by adding a scavenger for one of the reactants). The purified conjugate is dissolved in the mobile phase.
-
Instrumentation: A reversed-phase HPLC system with a suitable column (e.g., C18) and a UV detector is commonly employed.
-
Data Acquisition: A gradient of two solvents (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA) is typically used to elute the components. The chromatogram is recorded by monitoring the absorbance at a specific wavelength (e.g., 220 nm for peptide bonds or a wavelength specific to a chromophore in the conjugate).[7][8]
-
Data Analysis: The retention times of the starting materials and the product are determined. The peak area of the product peak relative to the total peak area of all components can be used to determine the purity of the conjugate and the percentage conversion of the reaction.[7]
Selecting the Right Validation Strategy
The optimal approach for validating oxime bond formation often involves a combination of these techniques. A recommended strategy is depicted in the decision tree below.
By employing a combination of these powerful analytical techniques, researchers can confidently validate the formation of the oxime bond, ensuring the integrity and quality of their bioconjugates for downstream applications in research, diagnostics, and therapeutics.
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 4. Identification of by-products from an orthogonal peptide ligation by oxime bonds using mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry Analysis of Aminooxy-PEG3-C2-thiol Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is paramount to the efficacy and characterization of the final product. Aminooxy-PEG3-C2-thiol has emerged as a versatile heterobifunctional linker, enabling the precise connection of biomolecules. This guide provides an objective comparison of the mass spectrometry analysis of this compound reaction products with alternative bioconjugation strategies, supported by experimental insights and detailed analytical protocols.
Performance Comparison: this compound vs. Alternatives
The utility of this compound lies in its dual reactivity. The aminooxy group forms a stable oxime linkage with aldehydes or ketones, while the thiol group offers a nucleophilic handle for reaction with various electrophiles, most commonly maleimides. This orthogonality allows for controlled, stepwise conjugations.
While specific quantitative data for direct head-to-head comparisons of conjugation efficiency and product yield of this compound against a comprehensive set of alternatives is not extensively consolidated in publicly available literature, we can infer performance characteristics based on the well-established chemistries it employs.
| Feature | This compound | Maleimide-PEG-Amine | Thiol-PEG-Azide (Click Chemistry) |
| Thiol Reaction | Thiol-maleimide reaction | Thiol-maleimide reaction | N/A |
| Alternative Reaction | Oxime formation with aldehydes/ketones | Amine acylation (e.g., with NHS esters) | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition |
| Specificity | High for both functionalities under controlled pH | High for thiol; amine reaction is widespread | Very high (bioorthogonal) |
| Reaction Speed | Thiol-maleimide reaction is rapid; oxime formation can be slower but can be catalyzed.[1][2] | Both reactions are generally rapid. | Click chemistry reactions are typically very fast and efficient. |
| Linkage Stability | Oxime bond is generally stable; Thioether from maleimide reaction can undergo retro-Michael addition. | Thioether from maleimide can be unstable; amide bond is very stable. | Triazole linkage is highly stable. |
| MS Analysis Complexity | Moderate; requires confirmation of both linkages. | Moderate; requires confirmation of both linkages. | Low to moderate; stable linkage simplifies analysis. |
Experimental Protocols for Mass Spectrometry Analysis
The characterization of bioconjugates formed using this compound relies heavily on mass spectrometry to confirm the identity and purity of the products.
Intact Mass Analysis of the Conjugate
Objective: To confirm the successful conjugation and determine the molecular weight of the final product.
Methodology:
-
Sample Preparation: The purified conjugate is desalted using a suitable method, such as a C4 ZipTip or dialysis, to remove non-volatile salts that can interfere with ionization. The sample is then diluted in a solution compatible with electrospray ionization (ESI), typically a mixture of acetonitrile and water with a small amount of formic acid (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.[3]
-
Data Acquisition: Data is acquired in positive ion mode over a mass range appropriate for the expected molecular weight of the conjugate.
-
Data Analysis: The resulting multi-charged spectrum is deconvoluted to obtain the zero-charge mass of the intact conjugate. This is then compared to the theoretical mass calculated based on the sequences of the biomolecules and the mass of the linker (for this compound, the molecular weight is 225.31 g/mol ).
Peptide Mapping and MS/MS for Site Confirmation
Objective: To identify the specific amino acid residues involved in the conjugation.
Methodology:
-
Protein Digestion: The conjugated protein is denatured, reduced (e.g., with DTT), and alkylated (e.g., with iodoacetamide) before being digested with a specific protease, such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by reverse-phase liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data Acquisition: A data-dependent acquisition (DDA) method is typically used, where the most abundant precursor ions in each MS1 scan are selected for fragmentation in the collision cell.
-
Data Analysis: The MS/MS spectra are searched against a protein database containing the sequence of the target protein. The search parameters are modified to include the mass of the linker attached to potential reactive residues (e.g., cysteine for the thiol end and an aldehyde- or ketone-containing residue for the aminooxy end). The identification of a peptide with the expected mass shift confirms the site of conjugation. Fragmentation spectra will show characteristic b- and y-ions that pinpoint the modified amino acid.
Visualizing the Workflow and Chemistry
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the underlying chemical reactions.
Caption: Experimental workflow for the mass spectrometry analysis of bioconjugates.
Caption: Reaction pathway for this compound conjugation.
References
A Researcher's Guide to Functional Assays for PROTACs: A Comparative Analysis of Linkers
In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The choice of linker connecting the target-binding warhead and the E3 ligase-recruiting ligand is a critical determinant of a PROTAC's efficacy. This guide provides a comparative overview of functional assays for evaluating PROTACs, with a focus on those synthesized with Aminooxy-PEG3-C2-thiol, and contrasts the properties of polyethylene glycol (PEG) linkers with other common alternatives.
Comparative Analysis of PROTAC Linkers
The linker is not merely a spacer but a crucial component that influences a PROTAC's solubility, cell permeability, and the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[1] The this compound linker falls into the flexible PEG-based category, which offers distinct advantages and disadvantages compared to other linker types like alkyl and rigid linkers.[2][3]
PEG linkers are known to enhance the hydrophilicity and aqueous solubility of PROTAC molecules, which can be beneficial for their pharmacokinetic properties.[3][4] The flexibility of the PEG chain allows for versatility in achieving a productive ternary complex geometry, which is essential for efficient ubiquitination.[5] However, excessive flexibility can sometimes lead to an entropic penalty in ternary complex formation.[1] In contrast, alkyl linkers are synthetically accessible and stable but tend to be more hydrophobic, potentially limiting solubility.[1] Rigid linkers can pre-organize the PROTAC into a bioactive conformation, possibly enhancing ternary complex stability, but their conformational restriction may also hinder the formation of a productive complex if the geometry is not optimal.[1]
The "Aminooxy" functional group in the specified linker provides a versatile handle for bioconjugation, readily reacting with aldehyde or ketone functionalities to form stable oxime bonds. This can be a strategic advantage in certain PROTAC synthesis protocols.
The following table summarizes the general characteristics and performance metrics of different linker types. It is important to note that a direct comparison of performance data across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.[1]
| Linker Type | Representative Linker Structure/Class | Advantages | Disadvantages | Representative Performance Data (Target-PROTAC) |
| Flexible (PEG) | This compound | - Excellent water solubility- Good biocompatibility- Tunable length and flexibility- May enhance cell permeability in some cases | - Can be metabolically less stable- Potential for entropic penalties if too long- Can be more challenging/costly to synthesize than alkyl linkers | BRD4-dBET1 (PEG4): DC50 = 8 nMDmax > 95% |
| Flexible (Alkyl) | Simple hydrocarbon chains (e.g., C4, C8) | - Synthetically accessible- Chemically stable- Systematically variable length | - Hydrophobic, can limit solubility and uptake- May lead to non-specific binding | AR-PROTAC (Alkyl): DC50 < 1 nMDmax > 90% |
| Rigid | Piperazine, Piperidine, Alkynes | - Can pre-organize into a bioactive conformation- May enhance ternary complex stability- Can improve pharmacokinetic properties | - Less conformational flexibility can be detrimental- Can be more synthetically challenging | BCL-XL-DT2216 (Rigid): DC50 = 1.6 nMDmax > 90% |
Core Functional Assays for PROTAC Evaluation
A systematic evaluation of a PROTAC's function involves a cascade of biochemical, biophysical, and cell-based assays.
Caption: A typical experimental workflow for the functional evaluation of PROTACs.
Target Degradation Assays
Western Blotting: This is the most common method to quantify the degradation of the target protein. By treating cells with varying concentrations of the PROTAC, one can determine the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
NanoLuciferase-based assays: These reporter assays provide a high-throughput alternative to Western blotting for quantifying protein degradation.[6]
Ternary Complex Formation and Binding Assays
The formation of a stable and productive ternary complex is a prerequisite for PROTAC activity. Several biophysical techniques can be employed to characterize these interactions.
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data (kon, koff) and affinity (KD) for both binary (PROTAC-target, PROTAC-E3 ligase) and ternary complex formation.
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding (KD, ΔH, ΔS), which can help in understanding the driving forces of complex formation.
-
Fluorescence Polarization (FP): A solution-based technique to measure binding affinities, particularly useful for high-throughput screening.
Cellular Target Engagement
Cellular Thermal Shift Assay (CETSA): This assay confirms that the PROTAC engages with its target protein inside intact cells.[7][8][9] Ligand binding stabilizes the target protein against heat-induced denaturation, which can be quantified.
Cell Viability and Cytotoxicity Assays
These assays determine the functional consequence of target protein degradation. A PROTAC targeting an oncoprotein, for example, is expected to reduce cancer cell viability.
-
MTT or CellTiter-Glo® Assays: These are common methods to assess cell metabolic activity and viability after PROTAC treatment, allowing for the determination of an IC50 value.
Off-Target Analysis
Global Proteomics: Unbiased mass spectrometry-based proteomics is the gold standard for identifying unintended protein degradation (off-targets).[10][11][12] This is crucial for evaluating the selectivity and potential toxicity of a PROTAC.
Signaling Pathway and Mechanism of Action
PROTACs function by hijacking the cell's ubiquitin-proteasome system. The PROTAC molecule acts as a bridge, bringing the target protein into proximity with an E3 ubiquitin ligase. This induced proximity leads to the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released and can act catalytically to induce the degradation of multiple target protein molecules.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Detailed Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, add Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Culture cells to ~80% confluency and treat with the PROTAC at a desired concentration or a vehicle control for a short duration (e.g., 1-2 hours).
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble target protein at each temperature by Western Blot or ELISA. A ligand-induced thermal shift will be observed as more protein remaining in the soluble fraction at higher temperatures in the PROTAC-treated samples compared to the control.[13]
Protocol 3: Global Proteomics for Off-Target Identification
-
Cell Culture and Treatment: Grow a suitable cell line to 70-80% confluency. Treat the cells with the PROTAC at an optimal concentration, a vehicle control, and a negative control PROTAC for a specific duration (e.g., 6 or 24 hours).
-
Sample Preparation: Harvest and lyse the cells. Quantify the protein concentration. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Data Analysis: Process the raw mass spectrometry data using software like MaxQuant or Spectronaut to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly and consistently downregulated in the PROTAC-treated samples compared to the controls. These are potential off-target substrates.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. scienceopen.com [scienceopen.com]
- 7. pelagobio.com [pelagobio.com]
- 8. pelagobio.com [pelagobio.com]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. sapient.bio [sapient.bio]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vitro Stability of Antibody-Drug Conjugate Linkers
A critical determinant in the design of effective and safe Antibody-Drug Conjugates (ADCs) is the stability of the linker connecting the antibody to the potent cytotoxic payload. The ideal linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while enabling efficient payload liberation within the target tumor cells. This guide provides an objective comparison of the in vitro stability of different ADC linkers, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for ADC design.
The choice of linker technology is a pivotal consideration in the development of ADCs, directly influencing their therapeutic index. Linkers are broadly classified into two categories: cleavable and non-cleavable, each with distinct mechanisms of drug release and inherent stability characteristics. Cleavable linkers are designed to be selectively broken down by specific triggers prevalent in the tumor microenvironment or within tumor cells, such as enzymes, pH, or reducing agents. In contrast, non-cleavable linkers rely on the complete degradation of the antibody backbone in the lysosome to release the drug payload.
Comparative In Vitro Stability of ADC Linkers
The in vitro stability of an ADC is primarily assessed through plasma stability assays and lysosomal stability assays. Plasma stability assays measure the premature release of the payload in plasma, a key indicator of potential off-target toxicity. Lysosomal stability assays, on the other hand, evaluate the efficiency of payload release within the targeted cellular compartment.
Plasma Stability
The following table summarizes the in vitro plasma stability of various ADC linkers from different studies. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
| Linker Type | Linker Chemistry | ADC Model | Plasma Source | Stability Metric | Value | Reference |
| Cleavable | ||||||
| Val-Cit-PABC | Trastuzumab-MMAE | Human | Half-life | ~230 days | [1] | |
| Phe-Lys-PABC | Trastuzumab-MMAE | Human | Half-life | ~30 days | [1] | |
| Hydrazone | Anti-CD22-Calicheamicin | Human | Hydrolysis Rate | 1.5-2% per day | [1] | |
| Phenylketone-derived Hydrazone | - | Human & Mouse | Half-life | ~2 days | [1] | |
| Carbonate | - | - | Half-life | ~36 hours | [2] | |
| Silyl Ether | - | Human | Half-life | >7 days | [2] | |
| OHPAS | B7-H3-MMAF | Human (IgG depleted) | % Intact ADC (Day 7) | ~100% | [3] | |
| VC-PABC | B7-H3-MMAF | Human (IgG depleted) | % Intact ADC (Day 7) | ~100% | [3] | |
| VCit | Anti-HER2-MMAF | Human | % Intact ADC (Day 28) | ~100% | [4] | |
| SVCit | Anti-HER2-MMAF | Human | % Intact ADC (Day 28) | ~100% | [4] | |
| EVCit | Anti-HER2-MMAF | Human | % Intact ADC (Day 28) | ~100% | [4] | |
| Non-Cleavable | ||||||
| SMCC | Trastuzumab-DM1 | - | - | Generally high plasma stability | [2] | |
| Triglycyl Peptide (CX) | Maytansinoid (DM1) ADC | Mouse | Half-life | 9.9 days | [2] |
Note: PABC: p-aminobenzyl carbamate; SMCC: succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate; OHPAS: Ortho Hydroxy-Protected Aryl Sulfate; VCit: Valine-Citrulline; SVCit: Serine-Valine-Citrulline; EVCit: Glutamic acid-Valine-Citrulline. The stability of linkers can be influenced by the conjugation site and the nature of the payload.
Lysosomal Stability
The efficient release of the payload within the lysosome is crucial for the efficacy of many ADCs. The following table provides a qualitative and semi-quantitative comparison of the lysosomal stability of different linker types.
| Linker Type | Linker Chemistry | Model System | Cleavage Efficiency | Observations | Reference |
| Cleavable | |||||
| Val-Cit | Human Liver Lysosomes | >80% digestion within 30 minutes | Rapid cleavage by lysosomal proteases like Cathepsin B. | [5] | |
| Val-Ala | - | Similar to Val-Cit | Efficiently cleaved by Cathepsin B. | [6] | |
| Gly-Gly-Phe-Gly | Human Liver Lysosomes | Slower than Val-Cit | Near complete cleavage after 24 hours. | [5] | |
| Legumain-cleavable (Asn-containing) | Rat Liver Lysosomes | 85% cleavage in 48 hours | Stable in the presence of Cathepsin B inhibitors. | [7] | |
| Non-Cleavable | |||||
| Mafodotin (uncleavable) | Human Liver Lysosomes | No proteolytic changes over 24 hours | Relies on complete antibody degradation for payload release. | [5] |
Experimental Protocols
Accurate assessment of ADC linker stability relies on robust and well-defined experimental protocols. Below are detailed methodologies for the key in vitro stability assays.
In Vitro Plasma Stability Assay
Objective: To determine the rate of drug deconjugation from an ADC in plasma from various species.
Methodology:
-
ADC Incubation: The ADC is incubated at a specific concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.
-
Time Points: Aliquots of the incubation mixture are collected at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Analysis: The samples are analyzed to quantify the amount of intact ADC, total antibody, and released payload.
-
ELISA: An enzyme-linked immunosorbent assay can be used to measure the concentration of intact ADC. This typically involves capturing the ADC with an antibody against the monoclonal antibody and detecting it with an antibody against the payload.
-
LC-MS: Liquid chromatography-mass spectrometry is a powerful technique to measure the average drug-to-antibody ratio (DAR) over time and to quantify the free payload in the plasma.
-
Lysosomal Stability Assay
Objective: To evaluate the rate and extent of payload release from an ADC in a simulated lysosomal environment.
Methodology:
-
Lysosome Isolation: Lysosomes are isolated from cultured cells or tissues (e.g., rat liver) through differential centrifugation and density gradient ultracentrifugation.
-
ADC Incubation: The ADC is incubated with the isolated lysosomal fraction at 37°C in an appropriate acidic buffer (pH 4.5-5.0).
-
Time Points: Aliquots are taken at various time points.
-
Reaction Quenching: The enzymatic reaction is stopped, typically by adding a quenching solution (e.g., acetonitrile).
-
Sample Analysis: The samples are analyzed, usually by LC-MS, to quantify the amount of released payload and remaining intact ADC.
Linker Cleavage Mechanisms
The stability of cleavable linkers is intrinsically linked to their specific cleavage mechanisms. Understanding these mechanisms is essential for interpreting stability data and designing linkers with desired release profiles.
Conclusion
The in vitro stability of an ADC linker is a multifaceted property that is crucial for the overall success of the therapeutic. This guide provides a comparative overview of the stability of various linker types, supported by available experimental data. While non-cleavable linkers generally exhibit higher plasma stability, cleavable linkers offer the advantage of more diverse and targeted release mechanisms. The choice of linker should be carefully considered in the context of the specific antibody, payload, and target indication. The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for researchers in the rational design and evaluation of next-generation ADCs with optimized stability profiles.
References
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 7. preprints.org [preprints.org]
The Versatility of Aminooxy-PEG3-C2-thiol in Bioconjugation: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that can significantly impact the efficacy, stability, and therapeutic index of a bioconjugate. Among the diverse array of available linkers, Aminooxy-PEG3-C2-thiol has emerged as a valuable tool in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive comparison of this heterobifunctional linker with alternative technologies, supported by experimental data and detailed protocols, to aid in the rational design of next-generation biotherapeutics.
This compound is a molecule featuring three key components: an aminooxy group, a three-unit polyethylene glycol (PEG) spacer, and a terminal thiol group. This unique architecture allows for the sequential and specific conjugation of two different molecules. The aminooxy functionality readily reacts with aldehydes and ketones to form stable oxime bonds, a reaction frequently employed for site-specific modification of proteins and antibodies. The thiol group, on the other hand, provides a reactive handle for conjugation to molecules bearing thiol-reactive partners, such as maleimides, or for attachment to gold surfaces. The integrated PEG3 linker enhances solubility and provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.
Comparison with Alternative Linker Technologies
The performance of this compound can be best understood by comparing its constituent reactive groups and the PEG spacer with other commonly used alternatives.
Oxime Ligation vs. Other Carbonyl Chemistries
The aminooxy group's reaction with a carbonyl (aldehyde or ketone) to form an oxime bond is a cornerstone of its utility. This "click chemistry" reaction is known for its high efficiency, specificity, and biocompatibility.[1]
| Feature | Oxime Ligation (Aminooxy) | Hydrazone Formation (Hydrazide) |
| Bond Stability | High hydrolytic stability, especially at neutral pH. Rate constants for hydrolysis are nearly 1000-fold lower than for simple hydrazones.[2][3][4] | Prone to hydrolysis, particularly at acidic pH.[2][3] |
| Reaction Kinetics | Generally slower than hydrazone formation at neutral pH, but can be accelerated by catalysts like aniline.[4] | Generally faster reaction rates at physiological pH. |
| pH Dependence | Reaction is efficient in a mildly acidic to neutral pH range (typically pH 4.5-7). | Optimal reaction pH is typically in the acidic range (pH 4.5-5.5). |
Thiol-Maleimide Conjugation: A Common Partnering Chemistry
The thiol group on the this compound linker is often paired with a maleimide-functionalized molecule in a Michael addition reaction. This is a widely used strategy for protein and peptide conjugation.
| Feature | Thiol-Maleimide Conjugation |
| Reaction Efficiency | High, with conjugation efficiencies often reaching 84-100% for peptides and around 70% for proteins.[5] |
| Reaction Conditions | Proceeds under mild, physiological conditions (pH 6.5-7.5).[6] |
| Bond Stability | The resulting thioether bond is generally stable. However, it can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of high concentrations of other thiols like glutathione.[5][7] This can be mitigated by hydrolysis of the thiosuccinimide ring, which stabilizes the linkage.[5] |
Applications in Antibody-Drug Conjugates (ADCs)
In the realm of ADCs, linkers are pivotal for connecting a potent cytotoxic payload to a monoclonal antibody that targets tumor-associated antigens. The stability of this linkage in systemic circulation is paramount to prevent premature drug release and off-target toxicity.
The use of an aminooxy-functionalized linker allows for site-specific conjugation to an antibody. This can be achieved by engineering an aldehyde or ketone group into the antibody, for instance, through the oxidation of genetically encoded unnatural amino acids or carbohydrate moieties.[8][9] This site-specific approach yields homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which has been shown to improve the therapeutic index compared to heterogeneous conjugates produced by targeting native lysine or cysteine residues.[8]
The stability of the oxime bond is a significant advantage in this context. Studies have shown that oxime-linked conjugates exhibit greater stability compared to those with hydrazone linkages, which can be labile under physiological conditions.[2][3]
Applications in PROTACs
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation by the proteasome.[10][11][12] The linker in a PROTAC plays a crucial role in optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
The length and composition of the linker, such as the PEG3 spacer in this compound, can significantly influence the efficacy of a PROTAC.[13][14][15] Flexible linkers like PEG are widely used and can improve the aqueous solubility of the PROTAC molecule.[11][15] The dual-ended reactivity of this compound allows for the modular synthesis of PROTAC libraries by connecting a target protein ligand to one end and an E3 ligase ligand to the other.
Experimental Protocols
General Protocol for Antibody Conjugation via Oxime Ligation
This protocol describes the site-specific conjugation of an aminooxy-functionalized linker to an antibody containing an aldehyde or ketone group.
-
Antibody Preparation: The antibody is first modified to introduce a carbonyl group. This can be achieved by methods such as periodate oxidation of glycans or the incorporation of an unnatural amino acid with a ketone group.[9][16]
-
Buffer Exchange: The modified antibody is buffer-exchanged into a reaction buffer, typically 50 mM sodium acetate at pH 4.5.[17]
-
Conjugation Reaction: The aminooxy-PEG linker is added to the antibody solution at a molar excess (e.g., 10 equivalents).[17] Aniline can be added as a catalyst to accelerate the reaction.[1] The reaction mixture is incubated at 37°C for several hours.[17]
-
Purification: The resulting ADC is purified from unreacted linker and other reagents using methods such as size-exclusion chromatography.[1]
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques like LC-MS and hydrophobic interaction chromatography (HIC).[18][19]
General Protocol for Thiol-Maleimide Conjugation
This protocol outlines the conjugation of a thiol-containing molecule (like the terminus of our linker) to a maleimide-functionalized partner.
-
Reactant Preparation: The thiol-containing molecule and the maleimide-functionalized molecule are dissolved in a suitable buffer, typically a non-amine-containing buffer at pH 6.5-7.5, such as phosphate-buffered saline (PBS).
-
Conjugation Reaction: The reactants are mixed at a defined molar ratio (e.g., 1:1 or with a slight excess of one reactant) and incubated at room temperature for 1-2 hours.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to react with any excess maleimide.
-
Purification: The conjugate is purified from unreacted starting materials and byproducts using chromatography techniques like size-exclusion or reversed-phase chromatography.
Visualizing the Workflows
To better illustrate the processes described, the following diagrams, generated using Graphviz, depict the experimental workflows.
Caption: Workflow for site-specific ADC synthesis via oxime ligation.
Caption: Modular synthesis of a PROTAC using a heterobifunctional linker.
Caption: Mechanism of action for a PROTAC inducing protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. precisepeg.com [precisepeg.com]
- 12. Overview of Heterobifunctional Small Molecule Therapeutic Strategies | Biopharma PEG [biochempeg.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Site-specific antibody fragment conjugates for targeted imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
Safety Operating Guide
Proper Disposal of Aminooxy-PEG3-C2-thiol: A Guide for Laboratory Professionals
The proper disposal of Aminooxy-PEG3-C2-thiol is crucial for maintaining a safe laboratory environment and ensuring environmental compliance. This guide provides detailed procedures for the safe handling and disposal of this compound, addressing its unique chemical properties as a PEGylated molecule containing a reactive thiol group.
Immediate Safety Considerations
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
-
Incompatible Materials: Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents.[1]
Disposal of Unused or Surplus this compound
Unused or surplus this compound must be disposed of as hazardous chemical waste.[2] The original container should be tightly sealed and placed in a designated hazardous waste collection area. Do not attempt to dispose of the pure compound down the drain or in regular trash.
Decontamination and Disposal of Liquid Waste
Liquid waste containing this compound, such as reaction mixtures or washings, requires chemical neutralization to mitigate the hazards associated with the thiol group. The most common and effective method is oxidation using a sodium hypochlorite solution (household bleach).[3] This process converts the volatile and malodorous thiol into a less hazardous and odorless sulfonic acid.[2][3]
Experimental Protocol for Thiol Neutralization:
-
Preparation: Perform this procedure in a chemical fume hood. Prepare a fresh solution of sodium hypochlorite (household bleach is typically 5-6%).
-
Neutralization: Slowly and with stirring, add the thiol-containing waste to an excess of the bleach solution.[4] The reaction can be exothermic, so cooling may be necessary.[2]
-
Verification: Allow the mixture to react for at least 24 hours.[3] After this period, cautiously check for the absence of the characteristic thiol odor. If the odor persists, add more bleach and allow for further reaction time.[3]
-
Final Disposal: Once the thiol is neutralized (indicated by the absence of odor), the resulting solution should be disposed of as hazardous chemical waste in accordance with local and institutional regulations.[2][5]
Quantitative Guidelines for Thiol Treatment with Sodium Hypochlorite:
| Parameter | Guideline | Citation |
| Reagent | Sodium Hypochlorite (Commercial Bleach, ~5.25%) | [2] |
| Recommended Ratio | A 5.25% solution of sodium hypochlorite will quench approximately 7mL of a stench chemical. | [2] |
| Procedure | Add the thiol dropwise to a stirred bleach solution in a fume hood. | [2] |
| Reaction Monitoring | The reaction can be exothermic; cooling may be necessary. | [2] |
| Final Disposal | The resulting neutralized solution is disposed of as hazardous waste. | [2] |
Disposal of Contaminated Solid Waste
Solid waste contaminated with this compound, such as gloves, pipette tips, and paper towels, should be handled as follows:
-
Segregation: Place all contaminated solid waste in a dedicated, clearly labeled hazardous waste container.[2]
-
Glassware: Reusable glassware should be decontaminated immediately after use by soaking in a bleach bath for at least 14 hours (overnight).[6] After soaking, rinse the glassware thoroughly with water before washing by standard methods.[6]
While polyethylene glycol (PEG) itself is biodegradable, it is crucial to avoid releasing it into wastewater systems as it can impact the biological and chemical oxygen demand in wastewater treatment processes.[7] Therefore, all waste streams containing this compound should be managed as hazardous waste.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.
References
Personal protective equipment for handling Aminooxy-PEG3-C2-thiol
This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals working with Aminooxy-PEG3-C2-thiol. Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risk.
Hazard Assessment
This compound is a bifunctional crosslinker containing a thiol group and an aminooxy group, separated by a polyethylene glycol (PEG) spacer. While a comprehensive toxicological profile is not available for this specific compound, the primary hazards are associated with the thiol group.
Primary Hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
Stench: Thiols are known for their strong, unpleasant odors, which can be detected at very low concentrations and may cause nausea or headaches.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure protection from the hazards associated with this compound.
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | To prevent skin contact. No single glove material is impervious to all chemicals, so it's crucial to check compatibility and replace gloves frequently. |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes and vapors. Safety glasses with side shields are the minimum requirement but offer less protection from splashes. |
| Body Protection | A lab coat made of cotton or a cotton/poly blend. | For routine handling of small quantities. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron or coveralls should be worn over the lab coat. |
| Respiratory Protection | Not typically required when working in a certified chemical fume hood. | If work must be performed outside of a fume hood, a fit-tested NIOSH-approved respirator with an organic vapor cartridge is necessary. |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
Operational Plan: Handling Procedures
All work with this compound must be conducted in a certified chemical fume hood to control vapor exposure.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, well-ventilated area, away from oxidizing agents. Keep the container tightly sealed. The recommended storage temperature is typically -20°C for long-term stability.
Preparation of Solutions:
-
Don all required PPE before handling the compound.
-
Allow the container to warm to room temperature before opening to prevent condensation.
-
Weigh the required amount of the solid compound in the fume hood.
-
Add the desired solvent to the solid and mix gently until fully dissolved.
During the Reaction:
-
Keep all containers sealed when not in use to minimize the release of vapors.
-
If the reaction is heated, use a condenser to prevent the escape of volatile materials.
-
The exhaust from the reaction vessel should be passed through a bleach trap to neutralize any thiol vapors.[1]
Work-Up:
-
Conduct all work-up procedures within the fume hood.
-
Exhaust from rotary evaporators or vacuum filtration systems should be vented through a bleach or cold trap to capture volatile thiols.[1]
Disposal Plan
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, labeled hazardous waste container.
-
Do not mix with other waste streams unless compatible.
-
For small amounts of residual thiol in solution, it may be possible to neutralize the odor by careful, dropwise addition to a stirred bleach solution in the fume hood. This reaction can be exothermic and should be monitored. The neutralized solution should still be disposed of as hazardous waste.[2]
Solid Waste:
-
Contaminated consumables (e.g., pipette tips, gloves, weighing paper) should be placed in a sealed plastic bag to contain the odor.
-
This bag should then be placed in a designated, labeled hazardous waste container.[2]
Decontamination of Glassware:
-
Immediately after use, rinse glassware with a suitable solvent (e.g., acetone, ethanol) in the fume hood to remove the bulk of the thiol-containing material. The rinse solvent must be collected as hazardous waste.
-
Submerge the rinsed glassware in a prepared bleach bath (a 1:1 mixture of commercial bleach and water is often recommended) within the fume hood.[1][2]
-
Allow the glassware to soak for at least 14-24 hours to ensure complete oxidation of the thiol.[3][4]
-
After soaking, thoroughly rinse the glassware with water before proceeding with standard cleaning methods.[4]
-
A bleach bath is considered spent when a strong odor persists, or a significant amount of solid precipitate has formed. Spent bleach baths should be disposed of according to institutional guidelines, which may involve neutralization followed by disposal down the drain with copious amounts of water, or collection as hazardous waste.[4][5]
Experimental Protocol: Representative Bioconjugation
This protocol is a general example of how this compound might be used to conjugate to a protein that has been modified to contain an aldehyde group. Note: This is a representative protocol and must be optimized for your specific application.
Objective: To conjugate this compound to an aldehyde-modified protein.
Materials:
-
Aldehyde-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Prepare a stock solution of this compound: In a chemical fume hood, dissolve a known quantity of this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mM).
-
Reaction Setup: In a microcentrifuge tube, add the aldehyde-modified protein to a final concentration of 1-5 mg/mL.
-
Initiate Conjugation: Add a 10-50 fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio will need to be determined experimentally.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Purification: Once the reaction is complete, remove the excess, unreacted this compound and other small molecules by size-exclusion chromatography or dialysis.
-
Characterization: Characterize the resulting conjugate to determine the degree of labeling and confirm the integrity of the protein.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
